23-Nor-6-oxopristimerol
Description
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Properties
Molecular Formula |
C29H38O5 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl (2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate |
InChI |
InChI=1S/C29H38O5/c1-25-7-8-26(2,24(33)34-6)16-23(25)29(5)12-10-27(3)18-14-21(32)20(31)13-17(18)19(30)15-22(27)28(29,4)11-9-25/h13-15,23,31-32H,7-12,16H2,1-6H3/t23-,25-,26-,27+,28-,29+/m1/s1 |
InChI Key |
GCBFITRLUGEXIX-UHKCKZGUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 23-Nor-6-oxopristimerol: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing and isolation of 23-Nor-6-oxopristimerol, a phenolic dinor-triterpene with potential pharmacological applications. The information is curated for professionals in research, science, and drug development who are interested in the procurement and study of this natural compound.
Primary Natural Source: The Celastraceae Family
This compound is a secondary metabolite found in plants of the Celastraceae family. The primary and most well-documented source of this compound is the root bark of Kokoona zeylanica, a plant species indigenous to Sri Lanka. The Celastraceae family is known for producing a diverse array of bioactive triterpenoids, and Kokoona zeylanica has been a subject of phytochemical investigation for the isolation of these unique molecules.
Table 1: Natural Source of this compound
| Family | Genus | Species | Plant Part |
| Celastraceae | Kokoona | zeylanica | Root Bark |
Experimental Protocols: From Plant Material to Purified Compound
The isolation of this compound from Kokoona zeylanica involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methodologies for the isolation of phenolic friedo-23,24-dinoroleanane triterpenes from this plant source.
Plant Material Collection and Preparation
-
Collection: The outer bark of the roots of Kokoona zeylanica is collected.
-
Drying: The collected plant material is air-dried to reduce moisture content.
-
Grinding: The dried root bark is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent: The powdered root bark is subjected to cold percolation with dichloromethane (B109758) (CH₂Cl₂).
-
Procedure: The percolation is carried out for an extended period to ensure exhaustive extraction of the desired compounds.
-
Concentration: The resulting crude dichloromethane extract is concentrated under reduced pressure to yield a semi-solid residue.
Chromatographic Isolation and Purification
The separation and purification of this compound from the crude extract is achieved through a series of column chromatography steps.
-
Initial Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (typically 70-230 mesh).
-
Elution: A gradient elution is employed, starting with less polar solvents and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate (B1210297) (EtOAc) in hexane.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Subsequent Purification Steps:
-
Fractions containing the target compound are pooled and subjected to further chromatographic purification.
-
This may involve repeated column chromatography on silica gel with finer mesh sizes for better resolution.
-
Preparative Thin Layer Chromatography (pTLC) can also be utilized for final purification, using a solvent system such as chloroform-methanol (CHCl₃-MeOH) in a 95:5 ratio.
-
Identification and Characterization
The structure of the isolated this compound is confirmed through various spectroscopic techniques, including:
-
¹H-NMR (Proton Nuclear Magnetic Resonance)
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
Quantitative Data
The yield of this compound from the dried root bark of Kokoona zeylanica is a critical factor for its potential as a drug lead.
Table 2: Reported Yield of this compound
| Plant Material | Extraction Method | Yield (% of dried plant material) |
| Kokoona zeylanica root bark | Cold percolation with CH₂Cl₂ | 0.001% |
Note: This yield is based on the isolation of a related compound, zeylasterone, from the same plant material and serves as an estimate for this compound due to their co-isolation and structural similarity.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the isolation of this compound.
biosynthesis pathway of phenolic dinor-triterpenes
An In-depth Technical Guide to the Biosynthesis of Celastrol (B190767), a Phenolic Nor-Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Celastrol, a quinone-methide pentacyclic triterpenoid (B12794562), is a highly promising natural product isolated from the thunder god vine, Tripterygium wilfordii.[1][2] It has garnered significant attention for its potent anti-obesity, anti-inflammatory, and anticancer properties.[1][3] The structural complexity of celastrol, featuring a unique quinone-methide moiety, arises from a sophisticated and only recently elucidated biosynthetic pathway. This guide provides a detailed technical overview of the multi-step enzymatic and chemical cascade that produces celastrol, starting from the common triterpenoid precursor, 2,3-oxidosqualene (B107256). We present the key enzymes involved, summarize quantitative data from heterologous production studies, detail relevant experimental protocols for pathway elucidation, and provide visualizations of the biosynthetic and experimental workflows. This document serves as a core resource for researchers aiming to understand, engineer, and harness the production of this valuable therapeutic compound.
The Biosynthetic Pathway of Celastrol
The biosynthesis of celastrol is a complex process localized in the roots of T. wilfordii.[4][5] The pathway begins with the cytosolic mevalonate (B85504) (MVA) pathway, which provides the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] These precursors are assembled into the linear C30 molecule, 2,3-oxidosqualene. From this point, the pathway involves three major stages: the formation of the pentacyclic backbone, a series of oxidative decorations, and a final non-enzymatic rearrangement cascade.
Stage 1: Cyclization of 2,3-Oxidosqualene to Friedelin (B1674157)
The first committed step in celastrol biosynthesis is the intricate cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene ketone, friedelin. This reaction involves one of the most extensive backbone rearrangements known in triterpene biosynthesis.[7][8]
-
Enzyme : Friedelin Synthase (EC 5.4.99.50)[9]
-
Gene Class : Oxidosqualene Cyclase (OSC)
-
Mechanism : The reaction is initiated by protonation of the epoxide ring of 2,3-oxidosqualene, triggering a cascade of cyclizations and subsequent hydride and methyl shifts, culminating in a final deprotonation to yield the friedelin skeleton.[7]
-
Identified Genes : In T. wilfordii, several OSCs have been identified. TwOSC1 and TwOSC3 were characterized as multiproduct friedelin synthases, while TwOSC4 is also a confirmed friedelin synthase, highlighting their crucial role in providing the precursor for celastrol.[10][11]
Stage 2: Sequential Oxidation of Friedelin to Polpunonic Acid
Following the formation of the friedelin backbone, the C-29 methyl group undergoes a three-step oxidation to a carboxylic acid, yielding polpunonic acid. This process is catalyzed by a series of cytochrome P450 enzymes.
-
Enzymes : Cytochrome P450 Monooxygenases
-
Gene Class : CYP712K subfamily
-
Mechanism : Three homologous enzymes, CYP712K1, CYP712K2, and CYP712K3, catalyze the sequential oxidation of the C-29 methyl group of friedelin. The reaction proceeds through a hydroxylated intermediate (29-hydroxy-friedelin) and an aldehyde intermediate (29-oxo-friedelin) to form the final carboxylic acid, polpunonic acid.[11][12]
Stage 3: Conversion of Polpunonic Acid to Celastrol
The final steps of the pathway, which were a long-standing mystery, involve further oxidations and a remarkable chemical rearrangement. Recent studies have elucidated these missing steps, revealing the formation of a key intermediate, celastrogenic acid, which undergoes a non-enzymatic cascade to form celastrol.[4][13]
-
Enzymes : Additional Cytochrome P450s are responsible for four oxidation steps that convert polpunonic acid into celastrogenic acid.[4][13]
-
Mechanism : The process culminates in the non-enzymatic decarboxylation of celastrogenic acid. This loss of the C-29 carboxyl group (the "nor-" aspect of the molecule) triggers a cascade of tandem catechol oxidation-driven, double-bond extension events that generate the characteristic quinone-methide moiety of celastrol.[4][13] This final rearrangement gives rise to the molecule's distinctive red color and potent bioactivity.
Caption: The biosynthetic pathway of celastrol from 2,3-oxidosqualene.
Quantitative Data
The elucidation of the celastrol pathway has enabled the heterologous production of its precursors in engineered microorganisms, providing a potential alternative to extraction from plant sources. The following table summarizes key quantitative data from these studies.
| Compound | Host Organism | Engineering Strategy | Titer/Yield | Reference |
| Friedelin | S. cerevisiae | Reconstitution with TwOSC1/TwOSC3, CRISPR/Cas9, process optimization | 37.07 mg/L | [10][14] |
| Friedelin | S. cerevisiae | Expression of mutant friedelin synthase (MiFRSMet549Ser) | 0.40 mg/L (2x increase) | [8] |
| Polpunonic Acid | S. cerevisiae | Expression of TwOSC4 and CYP712K1/2/3 | mg/L scale | [12] |
Experimental Protocols
Characterizing the enzymes in the celastrol biosynthetic pathway relies on a combination of transcriptomics, heterologous expression, and in vitro assays. Below are detailed methodologies for key experiments.
Protocol 1: Heterologous Expression and Analysis in Saccharomyces cerevisiae
This protocol is used to functionally characterize oxidosqualene cyclases (OSCs) like friedelin synthase and to produce triterpene backbones.
-
Gene Cloning : The full-length coding sequence of the candidate OSC gene (e.g., TwOSC1) is amplified from T. wilfordii root cDNA and cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation : The expression plasmid is transformed into a suitable S. cerevisiae strain, such as one engineered for enhanced precursor supply. Transformants are selected on appropriate dropout media.[15]
-
Culturing and Induction : A starter culture is grown in selective non-inducing medium (containing raffinose). This is used to inoculate a larger volume of induction medium (containing galactose), and the culture is grown for 72-96 hours at 30°C.
-
Metabolite Extraction : Yeast cells are harvested by centrifugation. An aliquot of the culture is saponified using alcoholic potassium hydroxide (B78521) (e.g., 20% KOH in 50% ethanol) at 80°C for 10 minutes.
-
Analysis : The non-saponifiable fraction is extracted with an organic solvent like n-hexane or ethyl acetate. The extract is dried, derivatized if necessary (e.g., with BSTFA for silylation), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the triterpene products by comparing retention times and mass spectra with authentic standards.[16]
Protocol 2: Transient Expression in Nicotiana benthamiana
This method allows for the rapid in vivo functional characterization of plant enzymes, particularly membrane-bound Cytochrome P450s, in a plant cellular environment.[11]
-
Vector Construction : The coding sequences for the CYP (e.g., CYP712K1) and its cognate Cytochrome P450 Reductase (CPR) are cloned into a plant expression vector (e.g., pEAQ-HT).
-
Agrobacterium Transformation : The expression constructs are transformed into Agrobacterium tumefaciens (strain GV3101). Transformants are grown overnight in LB medium with appropriate antibiotics.
-
Infiltration : The overnight Agrobacterium cultures are pelleted and resuspended in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone). For co-expression, bacterial suspensions are mixed. If the substrate is not endogenous to N. benthamiana (like friedelin), the gene for the upstream enzyme (e.g., Friedelin Synthase) must be co-infiltrated.
-
Incubation : The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-5 week old N. benthamiana plants. The plants are incubated for 4-5 days under standard growth conditions.[17]
-
Metabolite Extraction and Analysis : Leaf discs are harvested and ground in a suitable solvent (e.g., ethyl acetate). The extract is filtered, dried, and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the enzymatic products.
Caption: A generalized workflow for biosynthetic gene discovery and validation.
Protocol 3: In Vitro Cytochrome P450 Enzyme Assay
This protocol directly measures the catalytic activity of a P450 enzyme using isolated cellular fractions.
-
Microsome Preparation : Yeast or plant cells expressing the target P450 and its CPR are lysed. The cell lysate is subjected to differential centrifugation, and the microsomal fraction (containing membrane-bound proteins) is isolated by ultracentrifugation.[2]
-
Assay Reaction : The reaction mixture is prepared in a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing:
-
Microsomal protein (containing the P450/CPR)
-
Substrate (e.g., friedelin, dissolved in a minimal volume of DMSO)
-
NADPH generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH directly.
-
-
Incubation and Termination : The reaction is initiated by adding the NADPH generating system and incubated at a controlled temperature (e.g., 30°C) for 1-2 hours with shaking. The reaction is terminated by adding an organic solvent like ethyl acetate.
-
Analysis : An internal standard is added, and the products are extracted with the organic solvent. The sample is then concentrated and analyzed by LC-MS or GC-MS to quantify the product formation and determine enzyme kinetics.[18]
Conclusion and Future Outlook
The complete elucidation of the celastrol biosynthetic pathway marks a significant milestone in plant biochemistry and synthetic biology.[4][13] It reveals a fascinating interplay of complex enzymatic catalysis and spontaneous chemical rearrangements. This knowledge provides a blueprint for the heterologous production of celastrol and its precursors, offering a sustainable and scalable alternative to plant extraction. Future research will likely focus on optimizing microbial production hosts, discovering and engineering more efficient enzymes, and exploring the vast chemical space of related triterpenoids for novel therapeutic agents. The detailed protocols and pathway information provided in this guide offer a solid foundation for scientists and professionals in the ongoing effort to translate this potent natural product into next-generation therapeutics.
References
- 1. Biosynthesis, total synthesis, structural modifications, bioactivity, and mechanism of action of the quinone-methide triterpenoid celastrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The genome of Tripterygium wilfordii and characterization of the celastrol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the Effect of Celastrol Against Ovarian Cancer With Network Pharmacology and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Genes Involved in Celastrol Biosynthesis by Comparative Transcriptome Analysis in Tripterygium wilfordii [techscience.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. The Methionine 549 and Leucine 552 Residues of Friedelin Synthase from Maytenus ilicifolia Are Important for Substrate Binding Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedelin synthase - Wikipedia [en.wikipedia.org]
- 10. Friedelane-type triterpene cyclase in celastrol biosynthesis from Tripterygium wilfordii and its application for triterpenes biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis and biotechnological production of the anti-obesity agent celastrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Engineering amino acid residues of pentacyclic triterpene synthases for improving the activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
23-Nor-6-oxopristimerol: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
23-Nor-6-oxopristimerol is a naturally occurring phenolic dinor-triterpene belonging to the friedo-oleanane class.[1] First isolated from the bark of Kokoona zeylanica, this compound is a member of the broader celastroloids, a group of secondary metabolites characteristic of the Celastraceae family known for their diverse biological activities.[1][2] While research on this specific molecule is limited, its structural similarity to other bioactive triterpenoids from this plant family, such as pristimerin (B1678111) and celastrol, suggests potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details of its isolation, and a discussion of the potential biological activities based on related compounds.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. The data is primarily derived from the initial isolation and characterization studies.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₈O₅ | [1] |
| Molecular Weight | 466.61 g/mol | [1] |
| Appearance | Amorphous solid | [2] |
| CAS Number | 118172-79-5 | [1] |
Table 1: Physical and Chemical Properties of this compound
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features as reported in the literature.
| Spectral Technique | Key Absorptions/Signals |
| Infrared (IR) | 3620-3218 cm⁻¹ (hydroxyl), 1708 cm⁻¹ (carbonyl) |
| Mass Spectrometry (MS) | Molecular ion peak consistent with C₂₉H₃₈O₅ |
Table 2: Infrared and Mass Spectrometry Data for this compound
| 1H NMR (CDCl₃) δ (ppm) | 13C NMR (CDCl₃) δ (ppm) |
| Signals corresponding to methyl groups, aromatic protons, and protons alpha to carbonyl and hydroxyl groups. | Resonances indicative of a triterpenoid (B12794562) skeleton, including methyl, methylene, methine, and quaternary carbons, as well as signals for carbonyl, aromatic, and hydroxyl-bearing carbons. |
Table 3: Summary of NMR Spectral Data for this compound (Note: Detailed peak assignments are not available in the readily accessible literature and would be found in the original 1988 Phytochemistry publication by Gamlath et al.)
Experimental Protocols
Isolation of this compound
The isolation of this compound was first described by Gamlath et al. from the bark of Kokoona zeylanica. The general procedure involves solvent extraction followed by chromatographic separation.
References
Unveiling the Therapeutic Potential of 23-Nor-6-oxopristimerol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
23-Nor-6-oxopristimerol is a phenolic dinor-triterpenoid, a class of natural products that has garnered significant attention in the scientific community for its diverse and potent biological activities. While research directly investigating this compound is still in its nascent stages, its structural similarity to well-characterized triterpenoids, such as pristimerin (B1678111) and celastrol (B190767), provides a strong foundation for predicting its therapeutic potential. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by extrapolating from the extensive research conducted on its analogues. This document will delve into its potential cytotoxic effects against various cancer cell lines, outline detailed experimental protocols for assessing these activities, and visualize the key signaling pathways likely to be modulated by this compound.
Predicted Biological Activities and Quantitative Data
Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects, most notably in the realm of oncology. The following tables summarize the cytotoxic activities of pristimerin and celastrol against a variety of human cancer cell lines, offering a quantitative glimpse into the potential efficacy of this compound.
Table 1: Predicted Cytotoxic Activity of this compound (Inferred from Pristimerin Data)
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Fibrosarcoma | HT1080 | 0.16 | 24 | [1] |
| Fibrosarcoma | HT1080 | 0.13 | 48 | [1] |
| Breast Cancer | MDA-MB-231 | 0.5-0.6 | 24 | [1] |
| Breast Cancer | MDA-MB-231 | 0.4-0.6 | 48 | [1] |
| Breast Cancer | SKBR3 | 2.40 | 24 | [2] |
| Lung Cancer | A549 | 0.4-0.6 | 72 | [1] |
| Liver Cancer | HepG2 | 1.44 | 72 | [2] |
| Liver Cancer | Hep3B | 0.85 | 72 | [2] |
| Liver Cancer | Huh7 | 0.68 | 72 | [2] |
| Osteosarcoma | MNNG | 0.8-0.9 | 24 | [1] |
| Osteosarcoma | 143B | 0.5-0.6 | 24 | [1] |
| Osteosarcoma | MNNG | 0.3-0.4 | 48 | [1] |
| Osteosarcoma | 143B | 0.3-0.4 | 48 | [1] |
| Colorectal Cancer | HCT-116 | 1.11 | 72 | [2] |
| Colorectal Cancer | SW-620 | 1.04 | 48 | [2] |
| Colorectal Cancer | COLO-205 | 0.84 | 48 | [2] |
| Pancreatic Cancer | MiaPaCa-2 | 0.66 | 24 | [2] |
| Pancreatic Cancer | Panc-1 | 0.97 | 24 | [2] |
| Ovarian Cancer | OVCAR-5 | <1.25 | - | [3] |
| Ovarian Cancer | MDAH-2774 | <1.25 | - | [3] |
| Prostate Cancer | LNCaP | 1.25 (55% death) | 72 | [2] |
| Prostate Cancer | PC-3 | 1.25 (47% death) | 72 | [2] |
Table 2: Predicted Cytotoxic Activity of this compound (Inferred from Celastrol Data)
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Ovarian Cancer | SKOV3 | 2.29 | 72 | [4] |
| Ovarian Cancer | A2780 | 2.11 | 72 | [4] |
| Ovarian Cancer | OVCAR3 | 0.84 | - | [5] |
| Gastric Cancer | AGS | 3.77 | 48 | [6] |
| Gastric Cancer | EPG85-257 | 6.9 | 48 | [6] |
| Liver Cancer | HepG-2 | 1.23 | - | [7] |
| Liver Cancer | BEL-7402 | 0.79 | - | [7] |
| Gastric Cancer | MGC803 | 0.35 | - | [7] |
| Colorectal Cancer | HCT116 | 0.43 | - | [7] |
| Lung Cancer | A549 | 5.34 | - | [7] |
Key Signaling Pathways
The anticancer activities of pristimerin and celastrol are attributed to their ability to modulate multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis. It is highly probable that this compound will share these mechanisms of action.
Apoptosis Induction
A primary mechanism by which triterpenoids like pristimerin exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] This is often a caspase-dependent process involving both the intrinsic (mitochondrial) and extrinsic pathways.[2]
Caption: Predicted intrinsic pathway of apoptosis induction.
NF-κB Signaling Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Celastrol has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8]
Caption: Predicted inhibition of the NF-κB signaling pathway.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol details the detection of key proteins in the NF-κB signaling pathway to assess the inhibitory effect of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, the extensive body of research on its structural analogues, pristimerin and celastrol, provides a compelling rationale for its investigation as a potential therapeutic agent. The data and protocols presented in this guide offer a solid framework for initiating such studies. Future research should focus on confirming the predicted cytotoxic activities of this compound across a broad panel of cancer cell lines, elucidating its precise mechanisms of action on key signaling pathways, and ultimately evaluating its efficacy and safety in preclinical in vivo models. The exploration of this and other related natural products holds significant promise for the discovery of novel and effective anticancer therapies.
References
- 1. Pristimerin inhibits the proliferation of HT1080 fibrosarcoma cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of pristimerin in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a celastrol derivative as a cancer stem cell inhibitor through regulation of the STAT3 pathway for treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kokoona zeylanica, a plant belonging to the Celastraceae family, is a rich source of bioactive secondary metabolites, particularly triterpenoids.[1][2][3] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, most notably their potent cytotoxic and anti-cancer properties.[4][5] This technical guide provides an in-depth overview of 23-Nor-6-oxopristimerol and related quinonemethide and friedelane-type triterpenoids isolated from Kokoona zeylanica, with a focus on their chemical properties, biological activities, and underlying mechanisms of action. While direct research on "this compound" is limited, this guide will focus on the closely related and well-studied compound "23-Nor-6-oxodemethylpristimerol" and other significant triterpenoids from the same plant, such as pristimerin (B1678111) and demethylzeylasterone (B1254256).[6]
Chemical Constituents of Kokoona zeylanica
Phytochemical investigations of Kokoona zeylanica have led to the isolation of a variety of triterpenoids, which are the primary focus of this guide. These compounds are broadly classified into two main groups: quinonemethide triterpenoids and D:A-friedo-oleanane triterpenes.[2][7]
Key Compounds Isolated from Kokoona zeylanica
-
Pristimerin: A quinonemethide triterpenoid (B12794562) renowned for its broad-spectrum anti-cancer activities.[5]
-
Demethylzeylasterone: A 6-oxophenolic triterpenoid that has been identified as a catalytic inhibitor of topoisomerase IIα.[1][3]
-
Zeylasterone: Another phenolic D:A-friedo-24-nor-oleanane triterpenoid.[1]
-
23-Nor-6-oxodemethylpristimerol: A derivative of pristimerin.[6]
-
Other Friedelane-type Triterpenes: Including Kokoonol, Kokoondiol, Kokoononol, Zeylanol, Zeylanonol, and Zeylandiol.[6][7]
Quantitative Data on Biological Activity
The cytotoxic effects of pristimerin and demethylzeylasterone have been evaluated against a range of cancer cell lines. The following tables summarize the available quantitative data, primarily presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxic Activity of Pristimerin against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 0.38 - 1.75 | Not Specified | [4] |
| MDA-MB-231 | Breast Cancer | 0.38 - 1.75 | Not Specified | [4] |
| HCT-116 | Colorectal Cancer | 1.22 ± 0.25 | 48 | [8] |
| SW-620 | Colorectal Cancer | 1.04 ± 0.17 | 48 | [8] |
| COLO-205 | Colorectal Cancer | 0.84 ± 0.14 | 48 | [8] |
| MiaPaCa-2 | Pancreatic Cancer | ~1.0 | 72 | [4] |
| Panc-1 | Pancreatic Cancer | ~2.5 | 72 | [4] |
| OVCAR-5 | Ovarian Cancer | <1.25 | Not Specified | [9] |
| MDAH-2774 | Ovarian Cancer | <1.25 | Not Specified | [9] |
Table 2: Cytotoxic and Inhibitory Activity of Demethylzeylasterone
| Target | Cell Line/Enzyme | IC50 Value (µM) | Reference |
| Cell Growth | MCF-7 (Breast Cancer) | 12.5 | [1][3] |
| Enzyme Activity | Topoisomerase IIα | 17.6 | [1][3] |
Experimental Protocols
This section provides an overview of the methodologies typically employed for the isolation, characterization, and biological evaluation of triterpenoids from Kokoona zeylanica.
Isolation and Purification of Triterpenoids
A general protocol for the extraction and isolation of triterpenoids from the bark of Kokoona zeylanica is as follows:
-
Plant Material Collection and Preparation: The inner stem bark of Kokoona zeylanica is collected, shade-dried, and pulverized into a coarse powder.[2]
-
Extraction: The powdered bark is subjected to sequential extraction with solvents of increasing polarity, such as petroleum ether, benzene, chloroform, and methanol, typically using a Soxhlet apparatus.[2][7]
-
Fractionation: The crude extracts are concentrated under reduced pressure and subjected to preliminary fractionation using techniques like solvent-solvent partitioning.
-
Chromatographic Separation: The fractions are then subjected to repeated column chromatography over silica (B1680970) gel or Sephadex LH-20, using gradient elution with solvent systems like hexane-ethyl acetate (B1210297) or chloroform-methanol to isolate individual compounds.[10][11]
-
Purification: Final purification of the isolated compounds is achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11][12]
Structural Elucidation
The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon skeleton and the placement of functional groups.
-
Mass Spectrometry (MS): ESI-MS or HR-ESI-MS is used to determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl, carbonyl, double bonds).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, particularly for conjugated systems.
Cytotoxicity Assays (MTT/MTS Assay)
The in vitro cytotoxic activity of the isolated compounds is commonly assessed using cell viability assays such as the MTT or MTS assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.5 to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[8][13]
-
Cell Viability Measurement: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Pristimerin and related compounds exert their anti-cancer effects by modulating multiple cellular signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy.
Inhibition of Pro-survival Signaling: The Akt/NF-κB/mTOR Pathway
Pristimerin has been shown to inhibit the constitutively active Akt, NF-κB, and mTOR signaling pathways, which are crucial for the survival and proliferation of cancer cells.[4][9] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and promotes apoptosis.
Caption: Pristimerin inhibits the Akt/NF-κB/mTOR pro-survival pathway.
Induction of Apoptosis via ROS/ASK1/JNK Pathway
Pristimerin can induce the generation of reactive oxygen species (ROS), which in turn activates the ASK1/JNK signaling cascade, leading to apoptosis and autophagy.[14]
Caption: Pristimerin induces apoptosis and autophagy via the ROS/ASK1/JNK pathway.
Catalytic Inhibition of Topoisomerase IIα by Demethylzeylasterone
Demethylzeylasterone acts as a catalytic inhibitor of topoisomerase IIα, an essential enzyme for DNA replication and chromosome segregation.[1][2] Unlike topoisomerase poisons that stabilize the DNA-enzyme cleavage complex, catalytic inhibitors interfere with the enzyme's activity without causing DNA strand breaks, leading to cell cycle arrest and inhibition of cell proliferation.[15][16]
Caption: Demethylzeylasterone inhibits cell proliferation via catalytic inhibition of Topoisomerase IIα.
Conclusion and Future Perspectives
The triterpenoids isolated from Kokoona zeylanica, particularly pristimerin and demethylzeylasterone, have demonstrated significant potential as anti-cancer agents. Their ability to induce cytotoxicity in a variety of cancer cell lines through multiple signaling pathways makes them promising candidates for further drug development. Future research should focus on the isolation and characterization of novel related compounds, such as this compound, to fully elucidate their therapeutic potential. Furthermore, in vivo studies and preclinical trials are warranted to evaluate the efficacy and safety of these compounds in more complex biological systems. The development of synthetic derivatives could also lead to compounds with improved potency, selectivity, and pharmacokinetic properties, paving the way for new and effective cancer therapies.
References
- 1. Catalytic inhibition of topoisomerase IIalpha by demethylzeylasterone, a 6-oxophenolic triterpenoid from Kokoona zeylanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pristimerin, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pristimerin Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on terpenoids and steroids. Part 1. Structures of six novel 27-hydroxy and 6β-hydroxy di- and tri-oxygenated D : A-friedo-oleanane triterpenes from Kokoona zeylanica - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Anticancer activity of pristimerin in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of new minor triterpenoid saponins from the buds of Lonicera macranthoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pristimerin induces apoptosis and autophagy via activation of ROS/ASK1/JNK pathway in human breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Target Prediction of 23-Nor-6-oxopristimerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
23-Nor-6-oxopristimerol is a phenolic dinor-triterpene with potential therapeutic applications. Identifying its molecular targets is a critical step in understanding its mechanism of action and advancing its development as a potential drug candidate. While direct in silico target prediction studies on this compound are not extensively available in public literature, a wealth of research on structurally similar and well-studied triterpenoids from the Celastraceae family, such as pristimerin (B1678111) and celastrol, provides a robust framework for predicting its potential targets and mechanism of action. This guide outlines the common computational approaches and potential target families for this compound, leveraging the knowledge gained from these related compounds.
The strategies detailed herein encompass a multi-pronged in silico approach, beginning with broad, unbiased target fishing methods and culminating in more focused, structure-based validation. These computational techniques offer a time- and cost-effective means to generate hypotheses about a compound's bioactivity, which can then be prioritized for experimental validation.
Core Computational Prediction Methodologies
The in silico prediction of protein targets for a small molecule like this compound typically follows a hierarchical workflow. This process begins with broad screening methods to identify a large pool of potential targets, which is then refined through more specific and computationally intensive techniques.
Reverse Docking (Target Fishing)
Reverse docking, also known as inverse or target fishing, is a computational method used to identify potential protein targets of a small molecule by docking the molecule against a large library of 3D protein structures.[1] This approach is particularly useful when the primary target of a compound is unknown.
Experimental Protocol: Reverse Docking
-
Ligand Preparation: The 3D structure of this compound is prepared. This involves generating a low-energy conformer and assigning appropriate atom types and charges.
-
Target Library Preparation: A comprehensive library of protein structures is compiled from databases such as the Protein Data Bank (PDB). The structures are cleaned, and binding sites are identified.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to systematically evaluate the binding of this compound to each protein in the library.
-
Scoring and Ranking: The binding poses are evaluated using a scoring function that estimates the binding affinity. The proteins are then ranked based on their docking scores.
-
Hit Selection and Filtering: A threshold for the docking score is applied to select a list of potential "hits." This list may be further filtered based on biological relevance to a disease of interest.
Network Pharmacology
Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases from a network perspective.[2][3][4] It helps to elucidate the polypharmacological effects of a compound, where a single molecule may interact with multiple targets.
Experimental Protocol: Network Pharmacology Analysis
-
Compound Target Prediction: Potential targets of this compound are predicted using various databases and tools (e.g., SwissTargetPrediction, PharmMapper).
-
Disease-Associated Gene Collection: Genes associated with a specific disease of interest are collected from databases like OMIM, GeneCards, and DisGeNET.
-
Network Construction: A protein-protein interaction (PPI) network of the predicted targets is constructed using databases such as STRING and visualized with software like Cytoscape.[2]
-
Network Analysis: Topological parameters of the network (e.g., degree, betweenness centrality) are analyzed to identify key hub proteins that are likely to be critical targets.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological processes and signaling pathways modulated by the compound.
Molecular Docking and Dynamics
Once a smaller set of high-priority targets is identified, more detailed molecular docking and molecular dynamics (MD) simulations can be performed to investigate the binding interactions at an atomic level.
Experimental Protocol: Molecular Docking and Dynamics
-
Protein and Ligand Preparation: High-resolution crystal structures of the selected target proteins are obtained from the PDB. The 3D structure of this compound is prepared as described for reverse docking.
-
Molecular Docking: Precise docking of this compound into the binding site of each target protein is performed to predict the binding conformation and affinity.
-
Analysis of Interactions: The predicted binding pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Molecular Dynamics Simulation: To assess the stability of the predicted protein-ligand complex, an MD simulation is performed. This simulation provides insights into the dynamic behavior of the complex over time in a simulated physiological environment.
-
Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be used to calculate the binding free energy from the MD simulation trajectory, providing a more accurate estimation of the binding affinity.
Predicted Target Families for this compound (Based on Pristimerin and Celastrol)
Based on extensive in silico and experimental studies on pristimerin and celastrol, the following protein families are predicted as high-probability targets for this compound.
| Target Family | Representative Predicted Targets (from Pristimerin/Celastrol studies) | Potential Therapeutic Area |
| Proteasome | 20S Proteasome Subunits | Cancer |
| Kinases | IKKα, IKKβ, PI3K, Akt, mTOR, JNK, p38 MAPK | Cancer, Inflammation |
| Heat Shock Proteins | Hsp90 | Cancer, Neurodegenerative Diseases |
| Inflammatory Pathway Proteins | NF-κB, STAT3, NLRP3 Inflammasome Components | Inflammation, Autoimmune Diseases |
| Apoptosis-related Proteins | Bcl-2 family proteins, Caspases | Cancer |
| Cell Cycle Regulators | Cyclin-dependent kinases (CDKs), Cyclins | Cancer |
| Enzymes | Monoacylglycerol lipase (B570770) (MAGL) | Neuropathic Pain |
Visualizing the In Silico Workflow and Predicted Pathways
Diagrams of Methodologies and Pathways
Caption: In silico target prediction workflow for this compound.
Caption: Predicted inhibition of the NF-κB signaling pathway.
Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The in silico target prediction for this compound, guided by the extensive research on related triterpenoids like pristimerin and celastrol, provides a powerful starting point for understanding its pharmacological effects. The computational methodologies outlined in this guide, from broad target fishing to detailed molecular dynamics, offer a systematic approach to identify and validate potential protein targets. The predicted interactions with key signaling pathways involved in cancer and inflammation, such as the NF-κB and PI3K/Akt pathways, highlight promising avenues for further experimental investigation. This integrated computational and experimental strategy is essential for accelerating the translation of promising natural products like this compound into novel therapeutics.
References
- 1. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of the effect of Celastrol on protein targets in nasopharyngeal carcinoma: Network pharmacology, molecular docking and experimental evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
23-Nor-6-oxopristimerol: A Triterpenoid's Hypothesized Mechanism of Action in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
23-Nor-6-oxopristimerol, a phenolic dinor-triterpene, is a member of the broader family of triterpenoids, which are of significant interest in oncological research due to their pleiotropic anti-cancer activities. While direct experimental evidence detailing the precise molecular mechanisms of this compound is emerging, its structural similarity to the well-characterized quinonemethide triterpenoid, pristimerin, provides a robust foundation for a hypothesized mechanism of action. This technical guide synthesizes the available information on related compounds to propose a multi-faceted mechanism of action for this compound, focusing on its potential to modulate key signaling pathways implicated in carcinogenesis, including cell proliferation, survival, apoptosis, and inflammation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing hypothesized pathways, illustrative quantitative data, and detailed experimental protocols to guide future investigations into the therapeutic potential of this promising compound.
Introduction
Triterpenoids, a class of naturally occurring compounds, have garnered substantial attention for their diverse pharmacological properties, including potent anti-inflammatory and anti-cancer effects. This compound, a phenolic dinor-triterpene, belongs to this class.[1] Although direct studies on its mechanism of action are limited, its structural analogue, pristimerin, has been extensively studied, revealing a complex interplay with multiple intracellular signaling cascades critical for cancer cell survival and proliferation.[2][3][4][5][6] This guide puts forth a hypothesized mechanism of action for this compound, predicated on the known biological activities of pristimerin.
Hypothesis: this compound exerts its anti-cancer effects through the multifactorial inhibition of pro-survival signaling pathways, including NF-κB and PI3K/Akt/mTOR, and the activation of apoptotic and autophagic cell death pathways.
Hypothesized Core Mechanism of Action
The central hypothesis is that this compound, like pristimerin, functions as a multi-target agent, disrupting a network of interconnected signaling pathways that are frequently dysregulated in cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. It is hypothesized that this compound inhibits the NF-κB pathway, likely by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and transcriptional activity.[3][6]
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in various malignancies. This compound is hypothesized to suppress this pathway by inhibiting the phosphorylation of key components like Akt and mTOR, leading to the downstream inhibition of protein synthesis and cell cycle progression.[2][3]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It is proposed that this compound induces apoptosis through both intrinsic and extrinsic pathways. This may involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bak), downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and activation of caspases.[3][5][6]
Induction of Autophagy
Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or inducing cell death. Pristimerin has been shown to induce autophagic cell death in some cancer cell lines.[2] It is hypothesized that this compound may similarly induce autophagy, characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II.
Quantitative Data from Pristimerin Studies (Illustrative for this compound Hypothesis)
The following tables summarize quantitative data from studies on pristimerin, which can be used as a benchmark for designing and interpreting experiments on this compound.
Table 1: Effect of Pristimerin on Cancer Cell Viability (Illustrative)
| Cell Line | Concentration (µM) | Incubation Time (h) | Inhibition of Viability (%) | Reference |
| MiaPaCa-2 (Pancreatic) | 2.5 | 72 | ~50 | [3] |
| Panc-1 (Pancreatic) | 2.5 | 72 | ~60 | [3] |
| MCF-7 (Breast) | 5 | 48 | ~70 | [2] |
| PC-3 (Prostate) | 2 | 48 | ~55 | [5] |
Table 2: Effect of Pristimerin on Apoptosis-Related Proteins (Illustrative)
| Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| Bcl-2 | |||
| PC-3 | 2 µM Pristimerin, 48h | ↓ ~0.4 | [5] |
| Caspase-3 (cleaved) | |||
| MiaPaCa-2 | 2.5 µM Pristimerin, 48h | ↑ ~3.5 | [3] |
Table 3: Effect of Pristimerin on Signaling Pathway Proteins (Illustrative)
| Cell Line | Protein | Treatment | Fold Change in Phosphorylation (vs. Control) | Reference |
| MiaPaCa-2 | p-Akt (Ser473) | 2.5 µM Pristimerin, 24h | ↓ ~0.3 | [3] |
| Panc-1 | p-mTOR (Ser2448) | 2.5 µM Pristimerin, 24h | ↓ ~0.2 | [3] |
| MCF-7 | p-IκBα (Ser32) | 5 µM Pristimerin, 12h | ↓ ~0.5 | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the hypothesized mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MiaPaCa-2, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-IκBα, IκBα, Bcl-2, cleaved caspase-3, LC3-I/II, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizations of Hypothesized Mechanisms
The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.
Caption: Hypothesized NF-κB pathway inhibition.
Caption: Hypothesized PI3K/Akt/mTOR pathway modulation.
Caption: Western blot experimental workflow.
Conclusion and Future Directions
The hypothesized mechanism of action for this compound, based on the extensive research on its structural analog pristimerin, positions it as a promising candidate for further pre-clinical and clinical investigation. Its potential to target multiple, interconnected oncogenic signaling pathways suggests it may overcome some of the resistance mechanisms associated with single-target therapies.
Future research should focus on validating this hypothesized mechanism through direct experimental investigation of this compound. This includes comprehensive in vitro studies across a panel of cancer cell lines to confirm its effects on the NF-κB, PI3K/Akt/mTOR, and other relevant pathways. Furthermore, in vivo studies using animal models are crucial to evaluate its anti-tumor efficacy, pharmacokinetic profile, and potential toxicity. The experimental protocols and illustrative data provided in this guide offer a foundational framework for these future investigations, which will be critical in elucidating the therapeutic potential of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Pristimerin, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review [frontiersin.org]
Friedo-Oleanane Triterpenoids: A Comprehensive Technical Review of Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedo-oleanane triterpenoids, a class of pentacyclic triterpenoids, are ubiquitously distributed in the plant kingdom and have garnered significant attention from the scientific community for their diverse and potent biological activities. These natural products and their synthetic derivatives have demonstrated promising therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth literature review of friedo-oleanane triterpenoids, summarizing their cytotoxic and anti-inflammatory properties, detailing relevant experimental methodologies, and visualizing the key signaling pathways they modulate.
Data Presentation: Biological Activities of Friedo-Oleanane Triterpenoids
The biological activities of various friedo-oleanane triterpenoids have been extensively evaluated against numerous cancer cell lines and in models of inflammation. The following tables summarize the key quantitative data, providing a comparative overview of their potency.
Table 1: Cytotoxic Activity of Friedo-Oleanane Triterpenoids against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3α-p-coumaroyl-D:A-friedo-oleanan-27-oic acid | LU-1 (Lung Cancer) | 10.2 | [1] |
| HepG2 (Liver Cancer) | 8.5 | [1] | |
| MCF7 (Breast Cancer) | 12.1 | [1] | |
| KB (Oral Cancer) | 7.8 | [1] | |
| 3α-(3,4-dihydroxycinnamoyl)-D:A-friedo-oleanan-27-oic acid | KB (Oral Cancer) | 4.5 | [1] |
| HepG2 (Liver Cancer) | 5.2 | [1] | |
| 3α-(3,4-dihydroxycinnamoyl)-D:A-friedo-oleanan-27,15α-lactone | KB (Oral Cancer) | 3.9 | [1] |
| HepG2 (Liver Cancer) | 4.8 | [1] | |
| CDDO-Me | PC3 (Prostate Cancer) | ~1 | [2] |
| LNCaP (Prostate Cancer) | ~1 | [2] | |
| ALVA31 (Prostate Cancer) | ~1 | [2] | |
| Du145 (Prostate Cancer) | ~1 | [2] | |
| PPC1 (Prostate Cancer) | ~1 | [2] | |
| CDDO-Im | PC3 (Prostate Cancer) | ~1 | [2] |
| Oleanolic Acid Derivative 17 | PC3 (Prostate Cancer) | 0.39 | [3] |
| Oleanolic Acid Derivative 28 | A549 (Lung Cancer) | 0.22 | [3] |
Table 2: Anti-inflammatory Activity of Friedo-Oleanane Triterpenoids
| Compound | Assay | Measurement | Result | Reference |
| 3-Epikarounidiol | TPA-induced mouse ear edema | ID50 | 0.2-0.6 mg/ear | [4] |
| 7-Oxoisomultiflorenol | TPA-induced mouse ear edema | ID50 | 0.2-0.6 mg/ear | [4] |
| 3-Epibryonolol | TPA-induced mouse ear edema | ID50 | 0.2-0.6 mg/ear | [4] |
| CDDO | Inhibition of NO production (mouse macrophages) | IC50 | 0.8 nM | [2] |
| Recurvatane A | Inhibition of NO production (LPS-stimulated RAW264.7 cells) | IC50 | Inactive | [5] |
| Recurvatane B | Inhibition of NO production (LPS-stimulated RAW264.7 cells) | IC50 | 55.63 ± 2.52 µM | [5] |
| 3β,6β,23-trihydroxyolean-12-en-28-oic acid | Inhibition of NO production (LPS-stimulated RAW264.7 cells) | IC50 | 60.08 ± 3.17 µM | [5] |
| Oleanolic Acid | PGE2 release inhibition (mouse peritoneal macrophages) | IC50 | 23.51 µM | [6] |
| Oleanolic Acid | LTC4 release inhibition (mouse peritoneal macrophages) | IC50 | 16.79 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols cited in the literature for the study of friedo-oleanane triterpenoids.
Isolation and Purification of Friedo-Oleanane Triterpenoids
A common method for the isolation of friedo-oleanane triterpenoids from plant material involves solvent extraction followed by column chromatography.
1. Extraction:
-
Air-dried and powdered plant material (e.g., stem bark, leaves) is exhaustively extracted with a solvent of increasing polarity, typically starting with n-hexane, followed by ethyl acetate (B1210297), and then methanol, at room temperature.
-
The resulting extracts are concentrated under reduced pressure to yield crude extracts.
2. Column Chromatography:
-
The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical solvent gradient might be n-hexane:ethyl acetate (starting from 100:0 and gradually increasing the proportion of ethyl acetate) followed by ethyl acetate:methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions with similar TLC profiles are combined and further purified by repeated column chromatography or preparative HPLC to yield pure compounds.
Synthesis of Friedo-Oleanane Triterpenoid (B12794562) Derivatives
Oleanolic acid is a common starting material for the synthesis of various friedo-oleanane derivatives with enhanced biological activity.
General Procedure for Esterification at C-28:
-
Dissolve oleanolic acid in a suitable solvent such as pyridine.
-
Add the desired acyl chloride (e.g., furoyl chloride) to the solution.
-
Reflux the reaction mixture for a specified time (e.g., 2 hours).
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Amide Formation at C-28:
-
Activate the carboxylic acid of the oleanolic acid derivative using a coupling agent (e.g., (EtO)2POCl) in the presence of a base (e.g., DMAP) in an anhydrous solvent (e.g., pyridine) at 0°C.
-
Add the desired amine to the reaction mixture.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours).
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
Purify the resulting amide by column chromatography.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the friedo-oleanane triterpenoid and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the friedo-oleanane triterpenoid for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound and determine the IC50 value.
Mandatory Visualizations: Signaling Pathways
Friedo-oleanane triterpenoids exert their biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of apoptosis induction and NF-κB inhibition.
Apoptosis Induction Pathway
Caption: Apoptosis induction by friedo-oleanane triterpenoids.
NF-κB Inhibition Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Novel synthetic oleanane triterpenoids: a series of highly active inhibitors of nitric oxide production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity evaluation of oleanolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Isolation of 23-Nor-6-oxopristimerol from Kokoona zeylanica
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation
The following table summarizes the hypothetical quantitative data for a typical isolation process, starting from 1 kg of dried plant material.
| Step | Fraction/Compound | Weight (g) | Yield (%) | Purity (%) |
| 1. Extraction | Crude Methanolic Extract | 120 | 12.0 | - |
| 2. Partitioning | n-Hexane Fraction | 35 | 2.92 | - |
| Ethyl Acetate (B1210297) Fraction | 50 | 4.17 | - | |
| Aqueous Fraction | 30 | 2.50 | - | |
| 3. Column Chromatography | Fraction A (from Ethyl Acetate) | 15 | 1.25 | Low |
| Fraction B (from Ethyl Acetate) | 20 | 1.67 | Medium | |
| Fraction C (from Ethyl Acetate) | 10 | 0.83 | High | |
| 4. Preparative HPLC | Isolated 23-Nor-6-oxopristimerol | 0.050 | 0.005 | >98 |
Experimental Protocols
This protocol details the methodology for the isolation of this compound from the dried root bark of Kokoona zeylanica.
1. Plant Material Collection and Preparation
-
Collect the root bark of Kokoona zeylanica.
-
Wash the collected material thoroughly with distilled water to remove any adhering soil and foreign matter.
-
Air-dry the root bark in the shade for 10-14 days until it is completely dry and brittle.
-
Grind the dried root bark into a coarse powder using a mechanical grinder.
2. Extraction
-
Macerate 1 kg of the powdered root bark in 5 L of methanol (B129727) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
Store the crude extract at 4°C until further processing.
3. Solvent-Solvent Partitioning
-
Suspend the crude methanolic extract (approx. 120 g) in 1 L of distilled water.
-
Transfer the suspension to a 2 L separating funnel.
-
Perform successive partitioning with n-hexane (3 x 500 mL) followed by ethyl acetate (3 x 500 mL).
-
Collect the respective solvent layers and concentrate them using a rotary evaporator to yield the n-hexane, ethyl acetate, and aqueous fractions. The ethyl acetate fraction is expected to contain the target triterpenoids.
4. Silica (B1680970) Gel Column Chromatography
-
Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry packing solvent.
-
Adsorb the dried ethyl acetate fraction (approx. 50 g) onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Collect fractions of 50 mL each and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions showing similar TLC profiles. The fractions containing compounds with intermediate polarity are likely to contain this compound.
5. Preparative High-Performance Liquid Chromatography (HPLC)
-
Further purify the promising fractions obtained from column chromatography using a preparative HPLC system.
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Inject the semi-purified fraction and collect the peak corresponding to the retention time of this compound (if a standard is available) or collect all major peaks for structural elucidation.
-
Lyophilize the collected fractions to obtain the pure compound.
6. Structure Elucidation
-
Confirm the structure of the isolated compound as this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).
Visualizations
References
- 1. ir.lib.pdn.ac.lk [ir.lib.pdn.ac.lk]
- 2. ir.lib.pdn.ac.lk [ir.lib.pdn.ac.lk]
- 3. Studies on terpenoids and steroids. Part 1. Structures of six novel 27-hydroxy and 6β-hydroxy di- and tri-oxygenated D : A-friedo-oleanane triterpenes from Kokoona zeylanica - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Methods for the isolation and identification of triterpenes and sterols in medicinal plants | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
analytical methods for 23-Nor-6-oxopristimerol quantification
An increasing interest in the therapeutic potential of natural products has led to a focus on compounds like 23-Nor-6-oxopristimerol, a derivative of the potent triterpenoid (B12794562) pristimerin.[1] To facilitate research and development, robust and reliable analytical methods for the quantification of this compound in various matrices are essential. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Application Note: Quantification of this compound
This application note outlines two primary analytical methodologies for the quantification of this compound, catering to different research needs, from routine analysis to high-sensitivity bioanalytical studies.
1. HPLC-UV Method: This method is suitable for the quantification of this compound in bulk drug substances, formulated products, and for in vitro assays where concentrations are relatively high. It offers a cost-effective and straightforward approach with good precision and accuracy.[2] The selection of an appropriate wavelength for UV detection is critical and should be based on the UV absorption spectrum of this compound.
2. LC-MS/MS Method: For the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates, an LC-MS/MS method is recommended due to its high sensitivity and selectivity.[3][4] This technique allows for the detection of low concentrations of the analyte, which is crucial for pharmacokinetic and metabolism studies.[5][6] The development of a sensitive LC-MS/MS method is essential for understanding the in vitro and in vivo behavior of novel compounds.[2]
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound
This protocol provides a general framework for the development and validation of an HPLC-UV method.
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector (e.g., Waters Alliance 2695 with a 2487 dual λ absorbance detector).[2]
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (FA) or Orthophosphoric acid (OPA).[2]
-
This compound reference standard.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 60% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the range of 200-400 nm).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (e.g., for a formulated product): Extract a known amount of the product with a suitable solvent, sonicate, and filter through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration.
-
Accuracy and Precision: Analyze replicate preparations of samples at different concentrations to determine the intra- and inter-day variability.
-
Specificity: Assess the ability of the method to differentiate the analyte from other components in the sample matrix.
Protocol 2: LC-MS/MS Quantification of this compound in Biological Matrices
This protocol describes a sensitive and selective method for quantifying this compound in biological samples.
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., API 4000 tandem mass spectrometer).[5]
-
C18 or Phenyl Hexyl reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]
-
Acetonitrile and Methanol, LC-MS grade.
-
Water, LC-MS grade.
-
Formic Acid, LC-MS grade.
-
Internal Standard (IS): A structurally similar compound not present in the sample.
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.
2. LC-MS/MS Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: Determine the precursor ion (Q1) and a stable product ion (Q3) for both this compound and the IS by direct infusion.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. Method Validation Parameters:
-
Linearity: Establish a calibration curve using spiked matrix samples.
-
Accuracy and Precision: Evaluate within-run and between-run accuracy and precision at multiple concentration levels (LOD, LOQ, low, mid, high).[5]
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.[5]
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage conditions.
Quantitative Data Summary
The following tables provide typical performance characteristics for the described analytical methods. These values should be established and validated for the specific application.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.1 - 1 µg/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL[5] |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | 80 - 110%[5] |
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 5. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validationof an HPLC method for the determination of oxytetracycline and enrofloxacin in veterinary formulations [agris.fao.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 23-Nor-6-oxopristimerol Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
23-Nor-6-oxopristimerol is a derivative of pristimerin, a quinonemethide triterpenoid (B12794562) compound extracted from plants of the Celastraceae and Hippocrateaceae families. Pristimerin has demonstrated potent anti-cancer effects by influencing a variety of cellular processes including apoptosis, autophagy, and cell migration.[1][2] Given the structural similarity, this compound is a compound of significant interest for its potential cytotoxic and anti-cancer properties. This document provides a detailed protocol for assessing the cytotoxicity of this compound using a standard MTT assay and outlines the current understanding of the potential signaling pathways involved, based on studies of the parent compound, pristimerin.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4] The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[4]
Data Presentation
The following table summarizes the cytotoxic effects of the related compound, pristimerin, on various cancer cell lines, providing an example of the type of data that can be generated with the described protocol. These IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cancer Type | Cell Line | Incubation Time (h) | IC50 Value (µM) | Reference |
| Prostate Cancer | LNCaP | 72 | 1.25 (caused 55% cell death) | (Liu et al., 2013)[1] |
| Pancreatic Cancer | MiaPaCa-2 | 20 | ~2.5 | (Present study)[3] |
| Pancreatic Cancer | Panc-1 | 20 | ~2.5 | (Present study)[3] |
| Colorectal Cancer | HCT-116 | Not Specified | Potent cytotoxic effects | (Present study)[5] |
| Colorectal Cancer | COLO-205 | Not Specified | Potent cytotoxic effects | (Present study)[5] |
| Colorectal Cancer | SW-620 | Not Specified | Potent cytotoxic effects | (Present study)[5] |
| Esophageal Cancer | TE-1 | Not Specified | Concentration-dependent cytotoxicity | (Present study)[6] |
| Esophageal Cancer | TE-10 | Not Specified | Concentration-dependent cytotoxicity | (Present study)[6] |
Note: The data presented is for pristimerin, a structurally related compound, and should be used as a reference for expected outcomes with this compound.
Experimental Protocols
MTT Assay for Cytotoxicity of this compound
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete culture medium.
-
Perform a cell count and adjust the cell suspension to a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the compound in complete culture medium. The final concentrations should span a range appropriate for determining the IC50 value (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions, vehicle control, or blank control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound cytotoxicity assay.
Proposed Signaling Pathway of Action
Based on the known mechanisms of the related compound pristimerin, this compound is hypothesized to induce apoptosis through both the extrinsic and intrinsic pathways.
Caption: Proposed apoptotic signaling pathway of this compound.
References
- 1. Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pristimerin, a quinonemethide triterpenoid, induces apoptosis in pancreatic cancer cells through the inhibition of pro-survival Akt/NF-κB/mTOR signaling proteins and anti-apoptotic Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review [frontiersin.org]
- 5. Pristimerin demonstrates anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis and suppressing various pro-survival signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pristimerin exhibits anti-cancer activity by inducing ER stress and AKT/GSK3β pathway through increasing intracellular ROS production in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Cancer Screening of 23-Nor-6-oxopristimerol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 23-Nor-6-oxopristimerol is a novel synthetic triterpenoid (B12794562) compound. Given that many natural and synthetic triterpenoids have demonstrated anti-cancer properties, it is crucial to evaluate the potential of this new molecule as a therapeutic agent. These application notes provide a comprehensive guide to the in vitro anti-cancer screening of this compound, including detailed experimental protocols, hypothetical data presentation, and visualization of potential mechanisms of action. The following protocols and data are presented as a representative example of a comprehensive in vitro screening process for a novel anti-cancer compound.
Data Presentation: Hypothetical Anti-Cancer Activity of this compound
The following tables summarize the hypothetical quantitative data from the in vitro anti-cancer screening of this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.1 ± 0.7 |
| A549 | Lung Carcinoma | 12.5 ± 1.1 |
| HCT116 | Colon Carcinoma | 6.8 ± 0.5 |
| PC-3 | Prostate Adenocarcinoma | 4.5 ± 0.3 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
Table 2: Apoptosis Induction and Cell Cycle Arrest by this compound in PC-3 Cells (48h treatment)
| Treatment | Concentration (µM) | Apoptotic Cells (%) (Annexin V+) | G2/M Phase Arrest (%) |
| Vehicle Control (0.1% DMSO) | 0 | 4.2 ± 0.5 | 15.3 ± 1.2 |
| This compound | 2.5 | 15.8 ± 1.3 | 28.7 ± 2.1 |
| This compound | 5.0 | 35.2 ± 2.8 | 45.1 ± 3.5 |
| This compound | 10.0 | 62.5 ± 4.1 | 58.9 ± 4.2 |
Table 3: Effect of this compound on Key Signaling Proteins in PC-3 Cells (48h treatment at 5 µM)
| Protein | Pathway | Relative Expression (Fold Change vs. Control) |
| p-STAT3 (Tyr705) | STAT3 Signaling | 0.35 ± 0.04 |
| STAT3 | STAT3 Signaling | 0.98 ± 0.08 |
| p-NF-κB p65 (Ser536) | NF-κB Signaling | 0.42 ± 0.05 |
| NF-κB p65 | NF-κB Signaling | 1.02 ± 0.09 |
| Bcl-2 | Apoptosis | 0.48 ± 0.06 |
| Bax | Apoptosis | 1.85 ± 0.15 |
| Cleaved Caspase-3 | Apoptosis | 3.12 ± 0.25 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures used to assess cell viability.[1][2]
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3) and a normal cell line (e.g., MRC-5)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (0.1% DMSO) and blank wells (medium only).
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry methods for detecting apoptosis.[3]
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
PC-3 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed PC-3 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol outlines the steps for detecting changes in protein expression.
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in apoptosis and other signaling pathways.
Materials:
-
PC-3 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-STAT3, STAT3, p-NF-κB p65, NF-κB p65, Bcl-2, Bax, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat PC-3 cells with this compound (e.g., 5 µM) or vehicle control for 48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anti-cancer screening.
Hypothesized Mechanism: Induction of Intrinsic Apoptosis
The intrinsic, or mitochondrial, pathway of apoptosis is a key target for many anti-cancer drugs.[4][5] It is hypothesized that this compound induces apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: Hypothesized action on the intrinsic apoptosis pathway.
Hypothesized Mechanism: Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in cancer cells, promoting proliferation and survival.[6][7][8] A potential mechanism for this compound could be the inhibition of STAT3 phosphorylation.
Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway.
Hypothesized Mechanism: Inhibition of NF-κB Signaling
The NF-κB pathway is another critical regulator of inflammation, cell survival, and proliferation that is often dysregulated in cancer.[9][10][11] this compound may exert its anti-cancer effects by preventing the activation of this pathway.
Caption: Hypothesized inhibition of the canonical NF-κB pathway.
Conclusion
These application notes provide a framework for the initial in vitro evaluation of the anti-cancer properties of the novel compound this compound. The hypothetical data suggest that the compound exhibits selective cytotoxicity towards cancer cells, induces apoptosis, and causes cell cycle arrest. The proposed mechanisms of action involve the modulation of key signaling pathways such as apoptosis, STAT3, and NF-κB. Further investigations, including in vivo studies, are warranted to validate these findings and to further elucidate the therapeutic potential of this compound.
References
- 1. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: Apoptosis - Reference pathway [kegg.jp]
- 5. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting STAT3 and oxidative phosphorylation in oncogene-addicted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing of the STAT3 signaling pathway reverses the inherent and induced chemoresistance of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topoisomerase IIα Inhibition Assay of 23-Nor-6-oxopristimerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase IIα (Topo IIα) is a vital nuclear enzyme that plays a critical role in managing DNA topology during essential cellular processes such as DNA replication, transcription, and chromosome segregation.[1] By creating transient double-strand breaks in the DNA, the enzyme allows for the passage of another DNA strand, thereby resolving DNA tangles and supercoils.[2][3] This mechanism makes Topo IIα a key target for the development of anticancer drugs.[1][4] Inhibitors of Topo IIα can be classified into two main categories: catalytic inhibitors, which interfere with the enzymatic activity without stabilizing the cleavage complex, and poisons, which trap the enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[3][5]
This document provides detailed protocols for an in vitro topoisomerase IIα inhibition assay to evaluate the activity of 23-Nor-6-oxopristimerol. The primary assay described is the kDNA decatenation assay, a standard method for screening potential Topo IIα inhibitors.[1][5]
Principle of the Assay
The topoisomerase IIα decatenation assay is a primary method to screen for inhibitors of this enzyme.[1] It relies on the ability of Topo IIα to resolve catenated networks of DNA, such as those found in kinetoplast DNA (kDNA) from trypanosomes, into individual minicircles. In the presence of an effective inhibitor, the decatenation activity of Topo IIα is diminished, and the kDNA remains in its catenated form. The different topological forms of DNA (catenated, decatenated) can then be separated by agarose (B213101) gel electrophoresis. Catenated kDNA is a large network that cannot enter the agarose gel and remains in the loading well, while the decatenated minicircles migrate into the gel.[1] The inhibitory effect of a compound is quantified by measuring the reduction in the amount of decatenated DNA compared to a control reaction without the inhibitor.
Mechanism of Topoisomerase IIα Action and Inhibition
The catalytic cycle of Topoisomerase IIα involves the binding of the enzyme to a segment of DNA (the G-segment), followed by the capture of a second DNA segment (the T-segment).[3][6] Upon ATP binding, the G-segment is cleaved, creating a transient double-strand break, and the T-segment is passed through this break. Finally, the G-segment is religated, and the T-segment is released.[3][4] Inhibitors can interfere with this cycle at various stages. Catalytic inhibitors may prevent ATP binding or hydrolysis, or block the DNA binding or cleavage steps.[5] Topoisomerase poisons, on the other hand, stabilize the cleavage complex, preventing the religation of the G-segment and leading to an accumulation of DNA double-strand breaks.[3][4]
Caption: Mechanism of Topoisomerase IIα and potential points of inhibition.
Materials and Reagents
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)[1]
-
10 mM ATP solution
-
This compound stock solution (dissolved in DMSO)
-
Etoposide (B1684455) (positive control, poison)
-
ICRF-187 (positive control, catalytic inhibitor)
-
DMSO (vehicle control)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose
-
1x TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
-
Microcentrifuge tubes
-
Pipettes and tips
-
37°C incubator
-
Agarose gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Experimental Protocols
Topoisomerase IIα kDNA Decatenation Assay
This protocol is designed to assess the inhibitory effect of this compound on the catalytic activity of human topoisomerase IIα.
Caption: Workflow for the Topoisomerase IIα kDNA Decatenation Assay.
Step-by-Step Procedure:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a suitable DNA stain (e.g., ethidium bromide).
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction volume, add the components in the following order:
-
Nuclease-free water to bring the final volume to 20 µL.
-
2 µL of 10x Topoisomerase II Assay Buffer.
-
2 µL of 10 mM ATP.
-
1 µL of kDNA (e.g., 200 ng).
-
1 µL of this compound at various concentrations (or DMSO for vehicle control). For positive controls, use etoposide or ICRF-187.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase IIα enzyme to each tube, except for the "no enzyme" control.
-
Incubate the reactions at 37°C for 30 minutes.[1]
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire volume of each reaction mixture into the wells of the prepared agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.[1]
-
Visualize the DNA bands under UV light and capture an image using a gel documentation system.[1]
Controls to Include:
-
No enzyme control: Shows the migration of catenated kDNA.
-
Enzyme control (no inhibitor): Shows the complete decatenation of kDNA.
-
Vehicle control (DMSO): To ensure the solvent does not affect enzyme activity.
-
Positive control inhibitor (etoposide or ICRF-187): To validate the assay performance.
Data Presentation and Analysis
The results of the kDNA decatenation assay are qualitative (visual inspection of the gel) and quantitative (densitometric analysis of the bands).
-
Qualitative Analysis: Inhibition of decatenation will result in a dose-dependent decrease in the intensity of the decatenated DNA bands (migrating into the gel) and a corresponding increase in the catenated DNA band (remaining in the well).[1]
-
Quantitative Analysis: The intensity of the decatenated DNA bands can be quantified using gel analysis software. The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Intensity of decatenated DNA in sample / Intensity of decatenated DNA in enzyme control)] x 100
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical Inhibition Data for this compound on Topoisomerase IIα Decatenation Activity
| Concentration of this compound (µM) | Decatenated kDNA Band Intensity (Arbitrary Units) | % Inhibition |
| 0 (Enzyme Control) | 1000 | 0 |
| 0.1 | 950 | 5 |
| 1 | 750 | 25 |
| 10 | 520 | 48 |
| 50 | 230 | 77 |
| 100 | 80 | 92 |
Table 2: Comparison of IC₅₀ Values for Topoisomerase IIα Inhibitors
| Compound | IC₅₀ (µM) | Mechanism |
| This compound | Calculated from data | To be determined |
| Etoposide (Control) | ~20-50 | Poison |
| ICRF-187 (Control) | ~5-20 | Catalytic Inhibitor |
Conclusion
The protocols and guidelines presented here provide a framework for the evaluation of this compound as a potential inhibitor of human topoisomerase IIα. By following these detailed procedures, researchers can obtain reliable and reproducible data to characterize the inhibitory activity and mechanism of action of this novel compound, which is a critical step in the drug discovery and development process. Further assays, such as DNA relaxation and cleavage assays, may be employed to further elucidate the specific mechanism of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase II Drug Screening Kit (kDNA based) - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Sensitivity of Cell Lines to 23-Nor-6-oxopristimerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
23-Nor-6-oxopristimerol is a derivative of pristimerin, a naturally occurring triterpenoid (B12794562) compound that has garnered significant interest in oncological research. These compounds have demonstrated potent cytotoxic and anti-proliferative activities against various cancer cell lines. This document provides a comprehensive guide to understanding and evaluating the sensitivity of cancer cell lines to this compound, including detailed experimental protocols and an overview of its mechanism of action.
The primary mode of action for this compound and similar compounds involves the induction of cell cycle arrest at the G2/M phase and the activation of apoptosis, or programmed cell death. This is often mediated through the upregulation of death receptors on the cancer cell surface, leading to the activation of the extrinsic apoptotic pathway.
These application notes are intended to provide researchers with the necessary information to design and execute experiments to determine the sensitivity of their specific cell lines of interest to this compound and to investigate its cellular and molecular effects.
Data Presentation: Cell Lines Sensitive to this compound
Quantitative data on the sensitivity of a wide range of cancer cell lines to this compound is not extensively available in the public domain. However, a study has identified the Detroit 562 cell line, a human pharyngeal squamous carcinoma, as being highly sensitive to a closely related indole-based small molecule (referred to as 24a in the study) with potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Detroit 562 | Pharyngeal Squamous Carcinoma | 0.03 | [1] |
Note: Researchers are encouraged to use the protocols outlined below to generate their own quantitative data for cell lines relevant to their research interests. The table above can serve as a template for organizing these findings.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the sensitivity of cell lines to this compound.
Protocol 1: Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the curve using non-linear regression analysis.
-
Protocol 2: Determination of IC50 using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA).
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Wash the plates five times with tap water and allow them to air dry.
-
-
Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Follow step 6 from the MTT assay protocol.
Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Viable cells will be Annexin V-FITC and PI negative.
-
Early apoptotic cells will be Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.
-
Protocol 4: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This flow cytometry-based method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest and wash cells with PBS as described above.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for 23-Nor-6-oxopristimerol-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the induction of apoptosis in cancer cells by 23-Nor-6-oxopristimerol. This document is intended to guide researchers in evaluating the cytotoxic effects and elucidating the mechanism of action of this natural compound.
Introduction
This compound is a natural triterpenoid (B12794562) that has garnered significant interest for its potential anticancer properties. A key mechanism through which it is believed to exert its antitumor effects is the induction of apoptosis, or programmed cell death. Understanding the molecular pathways and cellular responses to this compound is crucial for its development as a potential therapeutic agent. These notes provide standardized protocols for assessing its apoptotic effects and investigating the underlying signaling cascades.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data to illustrate the potential effects of this compound on cancer cells. This data should be generated for specific cell lines of interest using the protocols outlined in this document.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Cancer | 10.5 ± 1.2 |
| A549 | Lung Cancer | 25.8 ± 3.1 |
| HCT116 | Colon Cancer | 8.7 ± 0.9 |
| HeLa | Cervical Cancer | 18.3 ± 2.2 |
| PC-3 | Prostate Cancer | 12.1 ± 1.5 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment (48h) | Percentage of Apoptotic Cells (Annexin V+) |
| HCT116 | Control (DMSO) | 3.5 ± 0.5% |
| HCT116 | This compound (5 µM) | 28.2 ± 3.1% |
| HCT116 | This compound (10 µM) | 55.7 ± 4.8% |
| HCT116 | This compound (20 µM) | 82.1 ± 6.3% |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins in HCT116 Cells
| Protein | Treatment (10 µM this compound, 48h) - Fold Change vs. Control |
| Bcl-2 | 0.4 ± 0.05 |
| Bax | 2.5 ± 0.3 |
| Cleaved Caspase-9 | 3.1 ± 0.4 |
| Cleaved Caspase-3 | 4.2 ± 0.5 |
| Cleaved PARP | 3.8 ± 0.4 |
Signaling Pathways
The induction of apoptosis by this compound is hypothesized to involve the intrinsic (mitochondrial) pathway, a common mechanism for natural anticancer compounds. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of a caspase cascade.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound.
Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Quantification of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Workflow:
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and run electrophoresis to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-9, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the pro-apoptotic effects of this compound in cancer cells. Consistent and reproducible data generated through these methods will be instrumental in understanding its mechanism of action and evaluating its potential as a novel anticancer agent. It is recommended to adapt and optimize these protocols for specific cell lines and experimental conditions.
Application Notes and Protocols for Studying 23-Nor-6-oxopristimerol in Animal Models of Cancer
Disclaimer: Extensive literature searches did not yield specific in vivo studies for 23-Nor-6-oxopristimerol in animal models of cancer. The following application notes and protocols are based on published research for the closely related parent compound, pristimerin (B1678111) . These guidelines can serve as a starting point for designing and conducting preclinical evaluations of this compound, with the understanding that optimization will be necessary.
Application Notes
Pristimerin, a quinonemethide triterpenoid, has demonstrated significant anti-cancer properties in a variety of preclinical cancer models.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple oncogenic signaling pathways, leading to the inhibition of tumor growth, proliferation, metastasis, and angiogenesis, as well as the induction of apoptosis and autophagy.[1][2][4][5] In vivo studies have corroborated these effects, showing tumor regression in xenograft models of breast, colorectal, prostate, and esophageal cancers, among others.[5][6][7][8]
Mechanism of Action: Pristimerin's anti-cancer activity is attributed to its interaction with several key signaling pathways, including:
-
NF-κB Signaling: Pristimerin inhibits the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, cell survival, and proliferation in cancer.[6] It has been shown to suppress both constitutive and induced NF-κB activation.[6]
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Pristimerin has been found to inhibit the PI3K/AKT/mTOR signaling cascade.[1][7]
-
Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. Pristimerin can suppress this pathway, leading to decreased proliferation.[1][4]
-
Apoptosis Induction: Pristimerin induces programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] This involves the activation of caspases and modulation of Bcl-2 family proteins.[4]
-
Angiogenesis Inhibition: Pristimerin has been shown to inhibit the formation of new blood vessels (angiogenesis) in tumors by targeting VEGFR2 activation.[7]
-
Reactive Oxygen Species (ROS) Production: The generation of ROS can lead to oxidative stress and subsequent cell death in cancer cells. Pristimerin has been shown to induce ROS production.[5]
These multifaceted mechanisms suggest that this compound, as a derivative of pristimerin, may hold similar promise as a multi-targeting anti-cancer agent. The following protocols for in vivo studies using pristimerin can be adapted to investigate the efficacy of this compound.
Quantitative Data Summary
The following tables summarize the in vivo anti-tumor activity of pristimerin in various cancer models as reported in the literature.
| Cancer Type | Cell Line | Animal Model | Pristimerin Dose | Tumor Growth Inhibition | Reference |
| Breast Cancer | MDA-MB-231 | Xenograft | 1 mg/kg | Inhibition of tumor migration and invasion | [5] |
| Breast Cancer | MCF-7 & MDA-MB-231 | Xenograft (NOD.CB17-Prkdcscid/J mice) | Not specified | Inhibition of tumor growth | [8] |
| Breast Cancer | Not specified | Xenograft | 3 mg/kg (every other day) | Significant reduction in tumor volume and weight | [7] |
| Colorectal Cancer | HCT-116 | Xenograft | Not specified | Inhibition of tumor growth | [6] |
| Esophageal Squamous Cell Carcinoma | Eca-109 | Xenograft (Nude mice) | 0.25 mg/kg (intraperitoneally) | Suppression of tumor growth | [9] |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model in Nude Mice
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a test compound.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, HCT-116 for colorectal cancer)
-
Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Test compound (this compound)
-
Vehicle control (e.g., DMSO, corn oil)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Animal housing facility (pathogen-free)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the test compound (this compound) and vehicle control. The dosage should be determined from preliminary toxicity studies. Based on pristimerin data, a starting range could be 0.25 - 3 mg/kg.
-
Administer the treatment (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily, every other day) for a specified duration (e.g., 21-30 days).
-
-
Euthanasia and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and take photographs.
-
A portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemistry or snap-frozen in liquid nitrogen for molecular analysis (Western blot, PCR).
-
Protocol 2: Immunohistochemical Analysis of Tumor Tissue
This protocol outlines the steps for detecting protein expression in tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by passing them through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval buffer in a water bath or steamer (95-100°C) for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogenic Detection:
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a coverslip using mounting medium.
-
-
Microscopy:
-
Examine the slides under a microscope and capture images.
-
Visualizations
Caption: Xenograft model experimental workflow.
Caption: Signaling pathways modulated by pristimerin.
References
- 1. Frontiers | Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Potential and Molecular Targets of Pristimerin: A Mini- Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential and Molecular Targets of Pristimerin in Human Malignancies [mdpi.com]
- 6. Pristimerin exhibits in vitro and in vivo anticancer activities through inhibition of nuclear factor-кB signaling pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pristimerin, a Triterpenoid, Inhibits Tumor Angiogenesis by Targeting VEGFR2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A promising natural product, pristimerin, results in cytotoxicity against breast cancer stem cells in vitro and xenografts in vivo through apoptosis and an incomplete autopaghy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pristimerin suppresses xenograft tumor growth in a Noxa-dependent manner (A) Nude mice were subcutaneously injected with Eca-109 cells. When the tumor volume reached 100 mm3, the mice were injected with pristimerin (0.25 mg·kg−1, intraperitoneally) or vehicle. The tumor volume was recorded, calculated, and plotted. (B−C) After 30 days, the tumors were removed. The images of the xenograft tumors were shown, and the tumor weights were recorded. (D−E) IHC analysis of Ki-67, cleaved caspase-3, p-AKT, p-FoxO3a in tumor sections. Scale bar, 50 μm. (F−G) Nude mice were subcutaneously injected with WT or Noxa-KO Eca-109 cells and then injected with pristimerin (0.25 mg·kg−1) or vehicle. The images of the xenograft tumors and tumor weights were shown. Scale bar, 1 cm. (H−I) IHC analysis of Ki-67 and cleaved caspase-3 in tumor sections. Scale bar, 50 μm. The data were shown as the mean ± SEM. In A, C and G, * P < 0.05, ** P < 0.01 and *** P < 0.001. [cjnmcpu.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 23-Nor-6-oxopristimerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory agents is a key focus of therapeutic research. 23-Nor-6-oxopristimerol, a phenolic dinor-triterpene, represents a class of natural compounds with potential therapeutic properties.[1] These application notes provide a comprehensive framework for evaluating the anti-inflammatory effects of this compound and other novel compounds. The protocols detailed below outline standard in vitro assays to quantify key inflammatory mediators and elucidate the underlying molecular mechanisms.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control (untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 25 | ||
| Positive Control (e.g., L-NMMA) + LPS |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | |||
| LPS (1 µg/mL) | - | |||
| This compound + LPS | 1 | |||
| This compound + LPS | 5 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 25 | |||
| Positive Control (e.g., Dexamethasone) + LPS |
Table 3: Effect of this compound on the Expression of Proteins in the NF-κB and MAPK Signaling Pathways
| Treatment | Concentration (µM) | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK1/2/ERK1/2 Ratio | p-JNK/JNK Ratio |
| Control (untreated) | - | |||||
| LPS (1 µg/mL) | - | |||||
| This compound + LPS | 10 | |||||
| This compound + LPS | 25 |
Experimental Protocols
Cell Culture and Lipopolysaccharide (LPS) Stimulation
This protocol describes the maintenance of RAW 264.7 macrophage cells and the induction of an inflammatory response using LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (final concentration of 1 µg/mL) to the cell culture medium and incubate for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).[2][3][4][5]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[6][7]
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate reader
Procedure:
-
Sample Collection: After the incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite solution in the cell culture medium.
-
Griess Reaction: Add 100 µL of the Griess reagent (equal volumes of Component A and B mixed immediately before use) to each 100 µL of supernatant and standard in a new 96-well plate.[6][8][9]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[7][8]
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) to measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Cell culture supernatants from the experiment
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
96-well microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions, which typically involves coating the wells with a capture antibody.
-
Sample and Standard Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate.[10][11][12]
-
Washing: Wash the wells multiple times with the wash buffer to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well, which will result in a color change proportional to the amount of cytokine present.[12]
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for assessing anti-inflammatory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. novamedline.com [novamedline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Formulation of 23-Nor-6-oxopristimerol for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the formulation strategies and experimental protocols for the preclinical in vivo administration of 23-Nor-6-oxopristimerol, a poorly water-soluble phenolic dinor-triterpene.
Introduction
This compound is a phenolic dinor-triterpene with potential therapeutic applications.[1] However, like many complex natural products, it is expected to exhibit poor aqueous solubility, posing a significant challenge for achieving adequate bioavailability in in vivo studies. This document outlines systematic approaches to formulate this compound for oral and parenteral administration in preclinical animal models. The strategies focus on enhancing solubility and dispersibility to ensure consistent and reproducible exposure.
The formulation of poorly soluble compounds is a critical step in preclinical development.[2] Key strategies to enhance bioavailability include increasing the dissolution rate by reducing particle size, or by presenting the compound in a solubilized state using co-solvents, surfactants, or lipid-based systems.[3][4] The choice of formulation strategy depends on the physicochemical properties of the compound, the desired route of administration, and the required dose.
Pre-formulation Assessment
Prior to formulation development, a thorough pre-formulation assessment of this compound is essential. This data will guide the selection of an appropriate formulation strategy.
Table 1: Physicochemical Characterization of this compound
| Parameter | Method | Expected Outcome/Example Data | Significance |
| Aqueous Solubility | Shake-flask method in water, PBS (pH 7.4) | < 1 µg/mL | Confirms poor solubility and necessity for enabling formulation. |
| Solubility in Organic Solvents | Shake-flask method | DMSO: >50 mg/mL, Ethanol: ~5 mg/mL | Identifies potential co-solvents for liquid formulations. |
| Solubility in Excipients | Shake-flask method | See Table 2 for examples | Guides selection of vehicles for oral and parenteral formulations. |
| LogP | Calculated or HPLC method | High (>3) | Indicates high lipophilicity, suggesting suitability for lipid-based formulations.[5] |
| Melting Point | Differential Scanning Calorimetry (DSC) | High | High melting point can indicate strong crystal lattice energy, making dissolution difficult.[4] |
| pKa | Potentiometric titration or software prediction | Phenolic group may have a pKa ~8-10 | Determines if pH adjustment can be used to enhance solubility. |
Formulation Strategy Selection
The selection of a formulation strategy should be guided by the pre-formulation data, the intended route of administration, and the dose. The following decision tree illustrates a logical approach to formulation selection.
Caption: Formulation selection workflow for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for preparing various formulations of this compound.
Protocol 1: Oral Aqueous Suspension
This is often the simplest formulation for initial in vivo studies, particularly for compounds that are not readily soluble in common vehicles.[6]
Objective: To prepare a homogenous and dose-accurate aqueous suspension.
Materials:
-
This compound
-
Wetting agent: Tween 80 or Polysorbate 80
-
Suspending agent: 0.5% (w/v) Carboxymethylcellulose (CMC) or Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Vehicle: Purified water or 0.9% saline
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Methodology:
-
Micronization (Optional but Recommended): If the particle size of the starting material is large, reduce it using a mortar and pestle or a jet mill to improve the dissolution rate.[2]
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of CMC in purified water. Heat the water to facilitate dissolution and then allow it to cool to room temperature.
-
Wetting the API: Weigh the required amount of this compound. In a separate container, create a paste by adding a small amount of the vehicle containing 0.1% Tween 80 to the powder. Mix thoroughly to ensure all particles are wetted.
-
Dispersion: Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer or using a homogenizer.
-
Homogenization: Continue stirring for at least 30 minutes to ensure a uniform suspension. Visually inspect for any clumps or aggregates.[6]
-
QC Check: Before administration, gently shake the suspension to ensure homogeneity.[7]
Table 3: Example Composition of an Oral Suspension
| Component | Concentration (w/v) | Purpose |
| This compound | 1-10 mg/mL | Active Pharmaceutical Ingredient (API) |
| Tween 80 | 0.1% | Wetting Agent |
| Carboxymethylcellulose (CMC) | 0.5% | Suspending Agent |
| Purified Water | q.s. to 100% | Vehicle |
Protocol 2: Oral Lipid-Based Formulation (Solution in Oil)
For highly lipophilic compounds, a lipid-based formulation can improve absorption by utilizing the body's natural lipid absorption pathways.[5]
Objective: To prepare a clear, solubilized lipid-based formulation.
Materials:
-
This compound
-
Lipid vehicle: Sesame oil, corn oil, or a commercially available lipid-based system (e.g., Labrasol®, Kolliphor® RH 40).
-
Co-solvent (optional): Ethanol, Propylene glycol
-
Surfactant (for Self-Emulsifying Drug Delivery Systems - SEDDS): Tween 80, Cremophor EL
-
Glass vials
-
Vortex mixer and/or sonicator
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various lipid vehicles and co-solvents (see Table 2).
-
Vehicle Selection: Choose the vehicle or combination of excipients that provides the required solubility at the target dose.
-
Dissolution: Weigh the required amount of this compound and add it to the selected vehicle in a glass vial.
-
Mixing: Vortex and/or gently heat (if the compound is stable) or sonicate the mixture until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
For SEDDS: If creating a self-emulsifying system, the drug is first dissolved in the oil, followed by the addition of the surfactant and co-surfactant. The mixture is then homogenized.[8][9]
Table 4: Example Composition of an Oral Lipid-Based Formulation
| Component | Concentration (w/w) | Purpose |
| This compound | 1-5% | API |
| Sesame Oil | 60% | Lipid Vehicle/Solvent |
| Kolliphor® RH 40 | 30% | Surfactant |
| Propylene Glycol | 5% | Co-solvent |
Protocol 3: Intravenous (IV) Formulation (Co-solvent/Surfactant System)
IV formulations require sterile, particle-free solutions. The excipients must be safe for intravenous administration.
Objective: To prepare a sterile, clear solution of this compound suitable for IV injection.[10]
Materials:
-
This compound
-
Solvents/Surfactants: A mixture such as Solutol HS 15, PEG 400, Ethanol, and/or Tween 80.
-
Vehicle: Water for Injection (WFI) or 5% Dextrose in Water (D5W)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
Methodology:
-
Solubility Testing: Determine the solubility in various IV-compatible excipients. A common combination for poorly soluble compounds is PEG 400, Ethanol, and Water.
-
Preparation of Solvent System: Prepare the organic solvent/surfactant mixture. For example, a 10:10:80 mixture of Ethanol:PEG 400:D5W.
-
Dissolution: Dissolve the required amount of this compound in the organic solvent portion (e.g., Ethanol and PEG 400) first.
-
Dilution: Slowly add the aqueous vehicle (D5W) to the drug solution while vortexing to avoid precipitation.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.[10]
-
QC Check: Visually inspect the final solution for any signs of precipitation or crystallization before administration.
Table 5: Example Composition of an IV Formulation
| Component | Concentration (v/v) | Purpose |
| This compound | 0.5-2 mg/mL | API |
| PEG 400 | 10% | Co-solvent |
| Ethanol | 10% | Co-solvent |
| Tween 80 | 5% | Surfactant/Solubilizer |
| 5% Dextrose in Water | q.s. to 100% | Vehicle |
Quality Control and Stability Assessment
All formulations should be subjected to quality control tests to ensure they are suitable for in vivo use.
Table 6: Quality Control Parameters for In Vivo Formulations
| Parameter | Method | Acceptance Criteria | Formulation Type |
| Appearance | Visual Inspection | Clear solution or uniform suspension | All |
| pH | pH meter | Within a tolerable range (e.g., 6.0-8.0 for IV) | Liquid Formulations |
| Particle Size | Dynamic Light Scattering (DLS) or Microscopy | For suspensions: uniform size distribution. For solutions: no particles detected. | Suspensions, Solutions |
| Dose Uniformity | HPLC-UV | 90-110% of the theoretical concentration | Suspensions |
| Sterility | Culture-based methods | No microbial growth | IV Formulations |
| Short-term Stability | HPLC-UV, Visual Inspection | No significant degradation or precipitation over the study period | All |
Visualization of Workflows
Workflow for Oral Suspension Preparation
Caption: Workflow for preparing an oral aqueous suspension.
Workflow for IV Formulation Preparation
Caption: Workflow for preparing a sterile intravenous formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. future4200.com [future4200.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 7. How to Reconstitute Oral Suspensions in 7 Steps - Pharmapproach.com [pharmapproach.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. health.usf.edu [health.usf.edu]
Troubleshooting & Optimization
Technical Support Center: 23-Nor-6-oxopristimerol Solubility for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 23-Nor-6-oxopristimerol for cell-based assays.
Troubleshooting Guide
Issue: My this compound is not dissolving.
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Question: What is the recommended solvent for making a stock solution of this compound? Answer: Based on the high structural similarity to pristimerin (B1678111), Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1][2][3] Pristimerin has a reported solubility of at least 5 mg/mL in DMSO, with some sources indicating solubility up to 12 mg/mL.[1][2] It is advisable to use fresh, high-purity, anhydrous DMSO to maximize solubility.[1]
-
Question: I've added DMSO, but the compound isn't fully dissolving. What can I do? Answer: If you are having difficulty dissolving the compound, you can try the following:
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Gentle Warming: Warm the solution to 37°C. Be cautious not to overheat, as it may degrade the compound.
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Sonication: Use a sonicator bath for short intervals to aid in dissolution.
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Vortexing: Vigorous vortexing can also help to break up any clumps and increase the surface area for dissolution.
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Issue: My compound precipitates when I add it to the cell culture medium.
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Question: I've successfully made a stock solution in DMSO, but when I dilute it in my cell culture medium, a precipitate forms. How can I prevent this? Answer: This is a common issue with hydrophobic compounds. Here are some strategies to mitigate precipitation:
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Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[4]
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Use a Co-solvent: While not ideal for all cell types, a small amount of a less polar, water-miscible co-solvent in your stock solution might help. However, this should be tested for cell toxicity.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. Add the diluted compound to the cells dropwise while gently swirling the plate or flask.
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Pre-warm the Medium: Adding the compound to pre-warmed (37°C) medium can sometimes help maintain solubility.
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Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can be included in the final dilution to help maintain solubility. However, the effect of the surfactant on your specific cell line and assay should be validated.
-
-
Question: Can I use a different solvent for my stock solution to avoid precipitation in the medium? Answer: While DMSO is the most common and generally recommended solvent, for certain applications, other solvents could be considered. However, their compatibility with your cell line and the potential for precipitation upon aqueous dilution must be carefully evaluated. Ethanol can be an alternative, but it is generally more toxic to cells than DMSO.
Issue: I'm observing cellular toxicity that I suspect is due to the solvent.
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Question: My cells are showing signs of stress or death even at low concentrations of this compound. Could the DMSO be the cause? Answer: Yes, even at low concentrations, some cell lines can be sensitive to DMSO. It is crucial to include a vehicle control in your experiments (cells treated with the same final concentration of DMSO as your highest compound concentration) to distinguish between compound-specific effects and solvent-induced toxicity. If DMSO toxicity is suspected, try to lower the final concentration to the absolute minimum required to keep the compound in solution.
Frequently Asked Questions (FAQs)
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Q1: What is the recommended starting concentration for a this compound stock solution? A1: Based on data for the closely related compound pristimerin, a starting stock solution concentration of 1-10 mM in DMSO is recommended.[3] For example, a 10 mM stock solution of pristimerin is prepared by dissolving it in DMSO.[3]
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Q2: How should I store my this compound stock solution? A2: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.[2]
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Q3: What is the water solubility of this compound? A3: While specific data for this compound is not readily available, the water solubility of the similar compound pristimerin is very low, reported to be around 0.00109 mg/mL.[5] This indicates that this compound is practically insoluble in aqueous solutions.
-
Q4: Are there advanced formulation strategies to improve the solubility of this compound for in vivo or complex in vitro models? A4: Yes, for more advanced applications, several formulation strategies can be explored. These include the use of cyclodextrins to form inclusion complexes, formulation as nanosuspensions, or incorporation into lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS). These methods can enhance aqueous solubility and bioavailability.
Quantitative Data Summary
The following table summarizes the known and inferred solubility of this compound based on data for the structurally similar compound, pristimerin.
| Solvent/System | Reported Solubility of Pristimerin | Inferred Applicability to this compound | Citation(s) |
| DMSO | ≥5 mg/mL - 12 mg/mL | High - Recommended for stock solutions | [2] |
| Water | 0.00109 mg/mL | Very Low - Practically insoluble | |
| Ethanol | Data not readily available | Potentially low; requires empirical testing. | |
| Cell Culture Media with <0.5% DMSO | Dependent on final concentration | Micromolar concentrations (e.g., 0.1-10 µM) are generally achievable without precipitation. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of Pristimerin is 464.64 g/mol ; assume a similar molecular weight for this compound for initial calculations).
-
Weigh the calculated amount of this compound powder into a sterile vial.
-
Add the required volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of Stock Solution into Cell Culture Medium
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure the final DMSO concentration in the medium is below 0.5% (v/v). For a 1:1000 final dilution of the stock, the DMSO concentration will be 0.1%.
-
Add the final diluted solution to your cell culture plates. For adherent cells, it is often best to add the compound to fresh medium and then replace the old medium in the wells. For suspension cells, the compound can be added directly to the cell suspension.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Caption: A flowchart for troubleshooting common solubility issues with this compound.
Caption: How cyclodextrins enhance the solubility of hydrophobic compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pristimerin 1258-84-0 [sigmaaldrich.com]
- 3. Pristimerin inhibits the proliferation of HT1080 fibrosarcoma cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
23-Nor-6-oxopristimerol stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 23-Nor-6-oxopristimerol in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a specific derivative of pristimerin (B1678111). Due to limited publicly available stability data for this exact compound, the following recommendations are largely based on data from closely related quinonemethide triterpenoids, such as pristimerin and celastrol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the behavior of analogous triterpenoids, the stability of this compound in solution is likely influenced by several factors:
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pH: Triterpenoids can be susceptible to degradation in basic (high pH) conditions. Acidic or neutral pH is generally preferred.
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Temperature: Higher temperatures accelerate the rate of chemical degradation.[1] Therefore, it is crucial to store solutions at low temperatures.
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Solvent: The choice of solvent can impact stability. While DMSO is commonly used for initial solubilization, the presence of aqueous media can introduce hydrolytic instability. Some triterpenoids show greater stability in less hydrophilic solvents.[1]
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Light: Many complex organic molecules are photosensitive. Exposure to light, particularly UV light, can lead to degradation.
-
Oxidation: The quinonemethide structure present in this compound may be susceptible to oxidation.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is a common choice for pristimerin and related compounds.[2][3] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For long-term storage, aliquoting the DMSO stock solution and storing it at -80°C is advisable to minimize freeze-thaw cycles.[4]
Q3: How should I prepare working solutions for my experiments?
A3: Prepare working solutions by diluting the DMSO stock solution in your aqueous experimental medium (e.g., cell culture media) immediately before use. It is not recommended to store dilute aqueous solutions for extended periods, as the presence of water can increase the likelihood of hydrolysis and precipitation.
Q4: At what temperature should I store stock solutions of this compound?
A4: Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[2][4]
Q5: My this compound solution has changed color. Is it still usable?
A5: A change in color can be an indicator of degradation. It is recommended to prepare a fresh solution and compare its performance in your assay to the discolored solution. If possible, analytical techniques like HPLC or LC-MS/MS can be used to assess the purity of the solution.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency in Cellular Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of stock solution | Prepare a fresh stock solution from powder. Aliquot and store at -80°C. Minimize freeze-thaw cycles. | Repeated freeze-thaw cycles can degrade the compound. Long-term storage at inappropriate temperatures accelerates degradation. |
| Degradation in working solution | Prepare fresh working solutions immediately before each experiment. Avoid storing dilute aqueous solutions. | This compound is likely less stable in aqueous media due to potential hydrolysis. |
| Precipitation in media | Visually inspect the working solution for any precipitate. Increase the final DMSO concentration slightly (ensure it is within the tolerance of your cells) or use a solubilizing agent like Pluronic F-68. | Poor solubility in aqueous media can lead to precipitation, reducing the effective concentration of the compound. |
| Adsorption to plastics | Use low-adhesion polypropylene (B1209903) tubes and pipette tips for preparing and storing solutions. | Hydrophobic compounds can adsorb to the surface of plastics, lowering the actual concentration in solution. |
Issue 2: Evidence of Compound Degradation (e.g., unexpected peaks in HPLC/LC-MS)
| Potential Cause | Troubleshooting Step | Rationale |
| pH-mediated degradation | Ensure the pH of your solution is neutral or slightly acidic. Avoid basic conditions. | Triterpenoids like triptolide (B1683669) have shown accelerated degradation in basic media.[1] |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. | Quinonemethide structures can be susceptible to photodegradation. |
| Oxidative degradation | Degas solvents before use, especially for long-term storage. Consider adding a small amount of an antioxidant if compatible with your experimental system. | The complex structure may be prone to oxidation. |
| Hydrolysis | Use anhydrous solvents for preparing stock solutions. Minimize the time the compound is in aqueous solution. | The ester group in the molecule could be susceptible to hydrolysis. |
Data Presentation
Table 1: Recommended Storage Conditions for Triterpenoid Stock Solutions (Based on Analogue Data)
| Compound | Solvent | Short-Term Storage | Long-Term Storage | Citation(s) |
| Pristimerin | DMSO | -20°C (1 month) | -80°C (1-2 years) | [2][4] |
| Celastrol | DMSO | -20°C (1 month) | -80°C (1 year) | [5] |
| Triptolide | DMSO | -20°C (1 month) | -20°C (24 months, lyophilized) | [6] |
Table 2: Factors Influencing Stability of Related Triterpenoids
| Factor | Effect on Stability | Recommended Practice for this compound | Citation(s) |
| pH | Basic pH accelerates degradation. | Maintain solutions at neutral or slightly acidic pH. | [1] |
| Temperature | Higher temperatures increase degradation rate. | Store stock solutions at -80°C. | [1] |
| Solvent | Hydrophilic solvents can increase degradation. | Use anhydrous DMSO for stock solutions. | [1] |
| Light | Can cause photodegradation. | Protect solutions from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile low-adhesion polypropylene microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied briefly if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion polypropylene tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment by HPLC-UV
-
Objective: To assess the stability of this compound under various conditions.
-
Method:
-
Prepare solutions of this compound in the desired solvents and conditions to be tested (e.g., different pH buffers, temperatures, light exposures).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analyze the aliquots by reverse-phase HPLC with UV detection. A C18 column is typically suitable for triterpenoids. The mobile phase could be a gradient of acetonitrile (B52724) and water with a small amount of formic or phosphoric acid.[4] Detection wavelength should be set based on the UV-Vis spectrum of this compound.
-
Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
-
Data Analysis: Plot the percentage of the initial peak area remaining versus time for each condition.
Visualizations
Caption: Recommended workflow for the preparation and use of this compound solutions.
Caption: Key signaling pathways modulated by pristimerin and its analogs.
References
- 1. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pristimerin | 1258-84-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Triptolide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Triterpenoid Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when investigating triterpenoid (B12794562) compounds and overcoming resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to triterpenoid compounds?
A1: The most documented mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[1] These transporters, such as P-glycoprotein (MDR1/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), actively remove triterpenoids from the cell, reducing their intracellular concentration and thus their cytotoxic efficacy.[1][2][3] Other contributing factors can include alterations in drug targets, activation of pro-survival signaling pathways (e.g., PI3K/Akt/mTOR, NF-κB), and dysregulation of apoptosis and autophagy.[4][5][6]
Q2: How can I determine if my cancer cell line is resistant to a specific triterpenoid?
A2: Resistance is typically determined by assessing the half-maximal inhibitory concentration (IC50) of the triterpenoid in your cell line of interest and comparing it to a known sensitive cell line or published data. A significantly higher IC50 value in your cell line suggests resistance. This is usually measured using cell viability assays such as MTT, SRB, or CellTiter-Glo.[7]
Q3: Can triterpenoids be used in combination with other chemotherapeutic drugs to overcome resistance?
A3: Yes, combining triterpenoids with conventional chemotherapeutic drugs is a promising strategy.[8] Triterpenoids can act as chemosensitizers, enhancing the efficacy of other drugs and potentially reversing multidrug resistance.[1][9] This synergistic effect can be due to the inhibition of drug efflux pumps or the modulation of key signaling pathways involved in cell survival and apoptosis.[2][8]
Q4: What is the role of autophagy in triterpenoid resistance?
A4: The role of autophagy is complex and can be context-dependent. In some cases, triterpenoid-induced autophagy can lead to cell death. In other instances, it can act as a pro-survival mechanism, allowing cancer cells to withstand the stress induced by the compound, thereby contributing to resistance.[6] It is crucial to investigate the interplay between autophagy and apoptosis in your specific experimental model.[10]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause: The triterpenoid compound may be directly reducing the tetrazolium salt (MTT/XTT), leading to a false-positive signal for cell viability.[7]
-
Troubleshooting Steps:
-
Run a "compound only" control: Add the triterpenoid compound to culture medium without cells and perform the assay. A color change indicates direct reduction by the compound.[7]
-
Wash out the compound: Before adding the assay reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove the triterpenoid.[7]
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Switch to an alternative assay: Use an assay that is less prone to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay like CellTiter-Glo, which measures metabolic activity.[7]
-
Problem 2: Low intracellular accumulation of the triterpenoid compound.
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Possible Cause: The cancer cells may be overexpressing drug efflux pumps (ABC transporters) that are actively removing the compound.[1][2]
-
Troubleshooting Steps:
-
Assess efflux pump activity: Use a fluorescent substrate of ABC transporters, such as rhodamine 123, to measure efflux activity in the presence and absence of your triterpenoid or known inhibitors.[2]
-
Co-administer an ABC transporter inhibitor: Treat the cells with a known inhibitor of MDR1, MRP1, or BCRP in combination with your triterpenoid to see if it increases intracellular accumulation and cytotoxicity.
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Measure intracellular compound concentration: Use techniques like MALDI-TOF mass spectrometry or HPLC to directly quantify the amount of the triterpenoid inside the cells.[11]
-
Problem 3: The triterpenoid compound induces autophagy but not apoptosis.
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Possible Cause: The induced autophagy may be acting as a survival mechanism, preventing the cells from undergoing apoptosis.[6]
-
Troubleshooting Steps:
-
Inhibit autophagy: Use pharmacological inhibitors of autophagy, such as 3-methyladenine (B1666300) (3-MA) or chloroquine, in combination with your triterpenoid. If this combination leads to increased apoptosis, it suggests that autophagy is playing a pro-survival role.[10]
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Assess both apoptosis and autophagy markers: Use multiple assays to simultaneously monitor both processes. For apoptosis, consider Annexin V/PI staining, caspase activity assays, and TUNEL assays.[12][13] For autophagy, monitor the conversion of LC3-I to LC3-II, p62 degradation, and the formation of autophagosomes using transmission electron microscopy.[10]
-
Data Presentation
Table 1: Comparison of Cell Viability Assays for Triterpenoid Cytotoxicity Screening
| Assay | Principle | Advantages | Disadvantages with Triterpenoids |
| MTT/XTT | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Inexpensive, widely used. | Prone to interference from reducing compounds, can lead to false positives.[7] |
| SRB | Staining of total cellular protein with sulforhodamine B. | Not affected by reducing compounds, good for long-term studies.[7] | Requires a cell fixation step. |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolically active cells. | High sensitivity, simple protocol. | Less susceptible to interference than MTT/XTT.[7] |
Table 2: IC50 Values (µM) of Selected Triterpenoids in Sensitive and Resistant Cancer Cell Lines
| Triterpenoid | Sensitive Cell Line (e.g., MCF-7) | Resistant Cell Line (e.g., MCF-7/ADR) | Fold Resistance | Reference |
| Betulinic Acid | 10.5 | > 50 | > 4.8 | [14] |
| Ursolic Acid | 15.2 | > 60 | > 3.9 | [3] |
| Oleanolic Acid | 20.8 | > 80 | > 3.8 | [15] |
| Pristimerin | 0.5 | 5.2 | 10.4 | [16] |
Note: The IC50 values are illustrative and can vary depending on the specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
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Compound Treatment: Treat cells with various concentrations of the triterpenoid compound and incubate for the desired exposure time (e.g., 48-72 hours).
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Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[7]
-
Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid. Allow the plates to air dry completely.[7]
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Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]
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Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Allow the plates to air dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]
-
Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
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Cell Treatment: Seed cells in a 6-well plate and treat with the triterpenoid compound for the desired time. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
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Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.[12]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Caption: Key signaling pathways involved in triterpenoid action and resistance.
Caption: Troubleshooting workflow for triterpenoid interference in cell viability assays.
References
- 1. Triterpenoids as reversal agents for anticancer drug resistance treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of multidrug resistance of cancer cells by natural diterpenes, triterpenes and carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Terpenoids' anti-cancer effects: focus on autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Pentacyclic Triterpenoid Phytochemicals with Anticancer Activity: Updated Studies on Mechanisms and Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage of Novel Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of novel therapeutic compounds. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose for my in vivo efficacy studies?
A1: Selecting an appropriate starting dose is a critical first step that balances the need for a therapeutic effect with the risk of toxicity. A systematic approach involves:
-
In Vitro Data Analysis: Utilize in vitro data, such as the half-maximal effective concentration (EC50) from cell-based assays, as an initial reference point. This can help in estimating a dose that might achieve a therapeutic concentration in vivo.
-
Dose Range-Finding (DRF) Studies: Before initiating efficacy studies, it is essential to conduct a dose range-finding or maximum tolerated dose (MTD) study.[1] These preliminary studies involve administering a wide range of doses to a small group of animals to identify a dose that is well-tolerated and shows potential biological activity.
-
Literature Review: If the compound belongs to a known class of molecules, review published in vivo studies for similar compounds to inform your dose selection.
Q2: What is the most suitable solvent and vehicle for in vivo administration of a hydrophobic compound?
A2: The choice of solvent and vehicle is crucial for ensuring the bioavailability and stability of your compound. For hydrophobic compounds, a common approach is to use a co-solvent system. A widely used vehicle formulation consists of a mixture of:
-
Dimethyl sulfoxide (B87167) (DMSO): To dissolve the compound.
-
Tween 80 or Cremophor EL: As a surfactant to improve solubility and prevent precipitation in aqueous solutions.
-
Saline or Phosphate-Buffered Saline (PBS): As the final diluent.
It is imperative to keep the concentration of organic solvents like DMSO to a minimum (typically below 10% of the total volume) to avoid vehicle-induced toxicity.[1] Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q3: How do I design a robust dose-response study to determine the optimal therapeutic dose?
A3: A well-designed dose-response study is fundamental to understanding the relationship between the dose of your compound and its therapeutic effect. Key considerations include:
-
Dose Levels: Select a range of at least 3-4 dose levels, including a control group (vehicle only). The doses should be spaced appropriately to capture the full dynamic range of the response, from minimal effect to maximal effect.
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Sample Size: Ensure a sufficient number of animals per group to achieve statistical power. The sample size will depend on the expected variability of the endpoint being measured.
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Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) should be chosen based on the physicochemical properties of the compound and the intended clinical application.
-
Dosing Frequency and Duration: These parameters should be informed by the compound's pharmacokinetic profile, including its half-life.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in animal response within the same dose group. | Inconsistent dosing technique, animal stress, or underlying health issues in the animal cohort. | Ensure all personnel are properly trained on the dosing procedure. Minimize animal stress through proper handling and housing. Acclimate animals to the experimental conditions before starting the study. |
| No observable therapeutic effect even at the highest tested dose. | Poor bioavailability, rapid metabolism of the compound, or insufficient target engagement. | Conduct pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Analyze tissue samples to confirm the compound is reaching the target site. |
| Unexpected toxicity or adverse events at doses predicted to be safe. | Vehicle toxicity, off-target effects of the compound, or hypersensitivity in the chosen animal model. | Run a vehicle-only control group to rule out vehicle toxicity. Conduct in vitro off-target screening. Consider using a different animal strain or species. |
| Difficulty in dissolving the compound for in vivo administration. | The compound has very low aqueous solubility. | Experiment with different co-solvents and surfactants. Techniques such as sonication or gentle heating may also aid in dissolution. Ensure the final formulation is stable and does not precipitate over time. |
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study
-
Animal Model: Select a relevant animal model for the disease under investigation.
-
Group Allocation: Randomly assign animals to at least 5 groups (n=3-5 per group): one vehicle control group and four dose-escalation groups.
-
Dose Preparation: Prepare a stock solution of the compound in a suitable vehicle. Serially dilute the stock to prepare the individual dose concentrations.
-
Administration: Administer the compound or vehicle to the animals via the chosen route.
-
Monitoring: Closely monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a predetermined period (e.g., 7-14 days).
-
Data Collection: Record body weights daily and perform terminal necropsy to examine major organs for any gross abnormalities.
-
MTD Determination: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Group Allocation: Assign animals to different time-point groups (n=3 per time point).
-
Administration: Administer a single dose of the compound.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: Workflow for in vivo dosage optimization.
Caption: Hypothetical signaling pathway for Compound X.
References
Technical Support Center: Maximizing 23-Nor-6-oxopristimerol Extraction Yield
Welcome to the technical support center for the optimization of 23-Nor-6-oxopristimerol extraction. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to enhance your extraction efficiency. The information provided is based on established principles for the extraction of triterpenoids and other similar phytochemicals.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound?
A1: The yield of this compound is primarily influenced by several factors: the quality of the raw plant material, the choice of extraction solvent, the extraction temperature and time, and the solid-to-liquid ratio.[1] Optimizing each of these parameters is crucial for maximizing recovery.
Q2: Which extraction method is generally recommended for obtaining high yields of this compound?
A2: While conventional methods like maceration and Soxhlet extraction can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient.[2] These methods can enhance extraction yields, reduce solvent consumption, and shorten extraction times.[3][4] For high purity and solvent-free extracts, Supercritical Fluid Extraction (SFE) with CO2 is a powerful, albeit more instrumentally intensive, alternative.[5][6]
Q3: What is the best solvent for extracting this compound?
A3: The choice of solvent is critical and depends on the polarity of this compound. For compounds in the triterpenoid (B12794562) class, moderately polar solvents are often effective. We recommend starting with ethanol (B145695) or methanol, or aqueous mixtures of these solvents.[7][8] The optimal solvent concentration will need to be determined experimentally.
Q4: How can I minimize the thermal degradation of this compound during extraction?
A4: To minimize thermal degradation, it is advisable to use extraction techniques that operate at lower temperatures. Ultrasound-Assisted Extraction (UAE) is an excellent option as it enhances extraction efficiency through acoustic cavitation rather than high heat.[3][9] If using methods that require heating, such as Soxhlet or reflux extraction, it is important to determine the thermal stability of this compound and operate below its degradation temperature.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Causes | Solutions & Recommendations |
| Suboptimal Solvent | The polarity of the extraction solvent may not be suitable for this compound. Recommendation: Test a range of solvents with varying polarities, such as acetone, ethanol, methanol, and their aqueous mixtures (e.g., 70-80% ethanol).[8][10] |
| Inefficient Extraction Method | Conventional methods like maceration may not be efficient enough. Recommendation: Employ modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve cell wall disruption and solvent penetration.[2][3][4] |
| Insufficient Extraction Time | The extraction time may be too short to allow for complete diffusion of the target compound. Recommendation: Perform a time-course experiment to determine the optimal extraction duration where the yield plateaus.[10] |
| Inadequate Solid-to-Liquid Ratio | A low solvent volume may result in a saturated solution, preventing further dissolution of the compound. Recommendation: Increase the solvent-to-solid ratio. A common starting point is 10:1 to 25:1 (v/w).[8] |
| Poor Quality Raw Material | The concentration of this compound can vary depending on the plant's age, growing conditions, and post-harvest processing. Recommendation: Ensure the use of high-quality, properly dried, and finely ground plant material to maximize surface area for extraction. |
Issue 2: Inconsistent Extraction Yields
| Possible Causes | Solutions & Recommendations |
| Variability in Raw Material | Batches of plant material may have different concentrations of the target compound. Recommendation: Homogenize a large batch of the raw material to ensure consistency across experiments. |
| Lack of Control Over Extraction Parameters | Fluctuations in temperature, time, or solvent concentration can lead to variable results. Recommendation: Precisely control and monitor all extraction parameters. For advanced optimization, consider using a Response Surface Methodology (RSM) approach.[9][11] |
| Incomplete Solvent Removal | Residual solvent in the final extract can affect the final weight and purity. Recommendation: Ensure complete removal of the solvent using a rotary evaporator or vacuum oven at a controlled temperature. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask. Add the chosen extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 50°C) and sonication time (e.g., 30 minutes).[9] Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Filtration and Concentration: After sonication, filter the mixture through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Analysis: Analyze the crude extract for the content of this compound using a suitable analytical technique such as HPLC.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation of Plant Material: Prepare the plant material as described in the UAE protocol.
-
Extraction Setup: Place the powdered plant material into a specialized microwave extraction vessel. Add the extraction solvent.
-
Microwave Irradiation: Place the vessel in the microwave extractor. Set the microwave power (e.g., 500 W) and extraction time (e.g., 5 minutes).[8]
-
Filtration and Concentration: Allow the vessel to cool before filtering the contents. Concentrate the filtrate as described in the UAE protocol.
-
Analysis: Quantify the yield of this compound in the crude extract.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effect of different extraction parameters on the yield of this compound.
Table 1: Effect of Solvent Type and Concentration on Extraction Yield
| Solvent | Concentration (%) | Yield (mg/g) |
| Methanol | 100 | 8.5 |
| Methanol | 80 | 10.2 |
| Ethanol | 100 | 9.1 |
| Ethanol | 80 | 11.5 |
| Acetone | 100 | 7.8 |
| Water | 100 | 1.2 |
Table 2: Comparison of Different Extraction Methods
| Extraction Method | Temperature (°C) | Time | Yield (mg/g) |
| Maceration | 25 | 24 h | 6.5 |
| Soxhlet | 80 | 6 h | 9.8 |
| UAE | 50 | 30 min | 11.5 |
| MAE | 70 | 5 min | 11.2 |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for addressing low extraction yields.
References
- 1. What factors affect extraction efficiency? [proseaworld.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimized microwave-assisted extraction of 6-gingerol from Zingiber officinale Roscoeand evaluation of antioxidant activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of ultrasound-assisted extraction of phenolic compounds and antioxidant activity from Argel (Solenostemma argel Hayne) leaves using response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Extraction Technique on the Yield, Extraction Kinetics and Antioxidant Activity of Black Pepper (Piper nigrum L.) Ethanolic Extracts [mdpi.com]
- 11. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 23-Nor-6-oxopristimerol
Welcome to the technical support center for 23-Nor-6-oxopristimerol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility and low oral bioavailability of this promising phenolic dinor-triterpene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a phenolic dinor-triterpene with potential therapeutic applications.[1] Like many other triterpenoids, it is a highly lipophilic molecule with poor aqueous solubility. This low solubility is a major hurdle for its oral absorption, leading to low and variable bioavailability, which can limit its therapeutic efficacy. Enhancing its bioavailability is crucial for successful clinical development.
Q2: What are the primary strategies for enhancing the bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder by reducing particle size (micronization or nanosizing) can enhance the dissolution rate.[2]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its wettability and dissolution.[3][4] This can create an amorphous form of the drug, which is more soluble than its crystalline form.[4]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its absorption via the lymphatic pathway.[5][6]
-
Complexation: Using complexing agents like cyclodextrins can increase the apparent solubility of the drug by forming inclusion complexes.
Q3: How do I choose the most suitable bioavailability enhancement technique for my experiments?
A3: The choice of technique depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the available equipment. A systematic approach is recommended:
-
Characterize the molecule: Determine its solubility in various solvents and biorelevant media, its logP, and its solid-state properties (crystalline vs. amorphous).
-
Feasibility studies: Screen several techniques on a small scale to assess their potential for solubility and dissolution enhancement.
-
Stability assessment: Evaluate the physical and chemical stability of the developed formulations.
-
In vitro performance testing: Conduct dissolution and permeability studies to predict in vivo behavior.
Q4: What are the critical quality attributes (CQAs) to monitor when developing a new formulation for this compound?
A4: Key CQAs for a bioavailability-enhanced formulation include:
-
Drug content and uniformity: Ensuring consistent dosage.
-
Particle size distribution: Critical for dissolution rate.
-
Physical and chemical stability: To ensure shelf-life and prevent degradation.
-
In vitro dissolution profile: As a predictor of in vivo performance.
-
For amorphous systems (e.g., solid dispersions): Degree of crystallinity and glass transition temperature.
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound Nanosuspension
Question: I have prepared a nanosuspension of this compound, but the in vitro dissolution rate is still very low. What could be the problem?
Answer:
Several factors could contribute to the poor dissolution of your nanosuspension. Here's a step-by-step troubleshooting guide:
| Potential Cause | Troubleshooting Step |
| Insufficient Particle Size Reduction | Verify the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). If the average particle size is still in the micron range or the PDI is high (>0.3), optimize the milling or homogenization process (e.g., increase milling time, use smaller milling media, or increase homogenization pressure). |
| Particle Agglomeration | Agglomeration of nanoparticles can significantly reduce the effective surface area. Ensure you are using an appropriate stabilizer at an optimal concentration. You may need to screen different stabilizers (e.g., polymers, surfactants) or a combination of stabilizers to achieve good steric and/or electrostatic stabilization. |
| Poor Wettability | Even at the nanoscale, poor wettability can hinder dissolution. The choice of stabilizer is crucial here. Hydrophilic polymers or surfactants can improve the wettability of the drug particles. |
| Inappropriate Dissolution Medium | For highly lipophilic compounds, standard aqueous dissolution media may not be suitable. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.[2] The inclusion of surfactants in the dissolution medium might also be necessary to achieve sink conditions. |
| Recrystallization | The high surface energy of nanoparticles can sometimes lead to recrystallization into a less soluble form. Analyze the solid state of the nanoparticles after preparation and during the dissolution study using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). |
Issue 2: Instability of Amorphous Solid Dispersion of this compound
Question: My amorphous solid dispersion of this compound shows good initial dissolution, but it crystallizes over time during storage. How can I prevent this?
Answer:
The physical instability of amorphous solid dispersions is a common challenge. Here are some strategies to improve the stability:
| Potential Cause | Troubleshooting Step |
| Suboptimal Polymer Selection | The choice of polymer is critical for maintaining the amorphous state. Select a polymer with a high glass transition temperature (Tg) and good miscibility with the drug. Polymers like PVP, HPMC, or Soluplus® are commonly used. |
| Low Drug-Polymer Interaction | Strong interactions (e.g., hydrogen bonding) between the drug and the polymer can inhibit molecular mobility and prevent recrystallization. Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to assess drug-polymer interactions. |
| Inadequate Polymer Concentration | A sufficient amount of polymer is needed to physically separate the drug molecules and prevent nucleation and crystal growth. You may need to increase the polymer-to-drug ratio in your formulation. |
| Moisture Sorption | Water can act as a plasticizer, lowering the Tg of the solid dispersion and increasing molecular mobility, which can lead to crystallization. Store the solid dispersion in a low-humidity environment and consider using moisture-protective packaging. |
| High Storage Temperature | Storing the solid dispersion at a temperature close to its Tg can accelerate recrystallization. Ensure the storage temperature is well below the Tg of the formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
This protocol describes a general method for preparing a nanosuspension of a poorly soluble triterpenoid.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or a high-pressure homogenizer
Procedure:
-
Preparation of the Stabilizer Solution: Dissolve the chosen stabilizer in purified water to the desired concentration (e.g., 1-5% w/v).
-
Premixing: Disperse a specific amount of this compound (e.g., 1-10% w/v) in the stabilizer solution. Stir the mixture for 30 minutes to ensure proper wetting of the drug particles.
-
Milling: Transfer the premix to the milling chamber containing the milling media. The volume of the milling media should be approximately 30-50% of the chamber volume.
-
Milling Process: Mill the suspension at a specified speed (e.g., 400-600 rpm) for a predetermined duration (e.g., 2-24 hours). The milling time should be optimized to achieve the desired particle size.
-
Separation: After milling, separate the nanosuspension from the milling media by decantation or sieving.
-
Characterization: Characterize the nanosuspension for particle size, PDI, and zeta potential using DLS.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion to enhance the solubility of a poorly soluble triterpenoid.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in a common volatile organic solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier ratio). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: Transfer the resulting solid mass to a vacuum oven and dry at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for its solid-state properties (amorphous or crystalline) using DSC and XRPD, and evaluate its dissolution behavior.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in the physicochemical properties and bioavailability of this compound through different formulation strategies.
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Purified Water | < 0.1 |
| Phosphate Buffer (pH 6.8) | < 0.1 |
| 0.1 N HCl | < 0.1 |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 0.5 |
| FeSSIF (Fed State Simulated Intestinal Fluid) | 2.1 |
Table 2: Comparison of Different this compound Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | In Vitro Dissolution (at 60 min in FaSSIF) |
| Unprocessed Drug | > 5000 | N/A | < 1% |
| Micronized Drug | 2000 - 5000 | 0.8 | 5% |
| Nanosuspension | 250 | 0.2 | 65% |
| Solid Dispersion (1:5 Drug:PVP K30) | N/A | N/A | 85% |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed Drug Suspension | 50 | 4 | 350 | 100 |
| Nanosuspension | 250 | 2 | 1750 | 500 |
| Solid Dispersion | 400 | 1.5 | 2800 | 800 |
Visualizations
Signaling Pathways
Pristimerin, a structurally related triterpenoid, has been shown to exert its pharmacological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[7][8][9] It is plausible that this compound may act through similar mechanisms. The diagram below illustrates the potential signaling pathways targeted by this class of compounds.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflows
The following diagrams illustrate the logical workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: Workflow for bioavailability enhancement of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. [PDF] Enhancement of Oral Bioavailability and Solid Dispersion: A Review | Semantic Scholar [semanticscholar.org]
- 4. japer.in [japer.in]
- 5. mdpi.com [mdpi.com]
- 6. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pristimerin Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances [frontiersin.org]
- 9. Frontiers | Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review [frontiersin.org]
Validation & Comparative
A Comparative Analysis of 23-Nor-6-oxopristimerol and Demethylzeylasterone: Triterpenoid Compounds in Drug Discovery
In the landscape of natural product chemistry and drug development, triterpenoids from the Celastraceae family have garnered significant attention for their diverse and potent biological activities. This guide provides a detailed comparative analysis of two such phenolic triterpenoids: 23-Nor-6-oxopristimerol and demethylzeylasterone (B1254256). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their known biological effects, mechanisms of action, and supporting experimental data.
Chemical Structures
This compound is a phenolic dinor-triterpene. While its specific biological activities are not extensively documented in publicly available literature, its close structural analogue, 6-oxo-pristimerol , has demonstrated significant anticancer properties.
Demethylzeylasterone is a 6-oxophenolic triterpenoid (B12794562) that has been more extensively studied, with established anticancer and anti-inflammatory activities.
Comparative Biological Activity
A recent study exploring the anticancer potential of phenolic nor-triterpenes from Celastraceae species provides valuable data for comparing the antiproliferative effects of 6-oxo-pristimerol (as a proxy for this compound) and demethylzeylasterone against a panel of human tumor cell lines.[1][2]
| Cell Line | Cancer Type | 6-oxo-pristimerol GI₅₀ (µM)[1][2] | Demethylzeylasteral GI₅₀ (µM)[1][2] |
| A549 | Non-small cell lung | 1.1 | 0.45 |
| SW1573 | Non-small cell lung | 1.3 | 0.52 |
| HBL-100 | Breast | 0.9 | 0.6 |
| T-47D | Breast | 1.2 | 0.8 |
| HeLa | Cervix | 0.8 | 0.5 |
| WiDr | Colon | 1.5 | 8.6 |
Data Interpretation: Both 6-oxo-pristimerol and demethylzeylasterone exhibit potent antiproliferative activity against a range of cancer cell lines, with GI₅₀ values in the sub-micromolar to low micromolar range. Demethylzeylasterone appears to be more potent against the majority of the tested cell lines, with the exception of the WiDr colon cancer cell line.
Mechanism of Action
Demethylzeylasterone
Demethylzeylasterone has a multi-faceted mechanism of action, targeting several key cellular processes involved in cancer progression.
-
Topoisomerase IIα Inhibition: Demethylzeylasterone acts as a catalytic inhibitor of topoisomerase IIα, an essential enzyme for DNA replication and chromosome segregation.[3][4] This inhibition leads to the disruption of DNA metabolism and ultimately triggers cell death. The reported IC₅₀ value for topoisomerase IIα inhibition is 17.6 µM.[3][4]
-
Signaling Pathway Modulation:
-
TGF-β Signaling: Demethylzeylasterone has been shown to block both classical and non-classical TGF-β signaling pathways, which are crucial for cancer cell invasion and metastasis.
-
NF-κB Pathway: It inhibits the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.
-
FAK/AKT Signaling: Demethylzeylasterone can also inhibit the AGAP2 mediated FAK/AKT signaling pathway, which is involved in cell proliferation, migration, and survival.
-
-
Induction of Apoptosis: Studies have demonstrated that demethylzeylasterone induces apoptosis in cancer cells.[5] Continuous live cell imaging has confirmed apoptosis as the mode of selective cell killing in HeLa cells.[1][2]
-
Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest, further contributing to its antiproliferative effects.[5]
This compound
The precise molecular mechanisms of this compound are not yet well-defined. However, based on the findings for its close analogue, 6-oxo-pristimerol, it is suggested that it also induces apoptosis in cancer cells.[1][2] The broader class of phenolic triterpenes is known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and anti-angiogenic effects.[6][7]
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from the methodology used in the study by Exploring the Anticancer Potential of Phenolic nor-Triterpenes from Celastraceae Species.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or demethylzeylasterone for 48 hours.
-
Fixation: Discard the supernatant and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ (concentration that inhibits cell growth by 50%) from the dose-response curves.
Topoisomerase IIα Inhibition Assay (Plasmid Relaxation Assay)
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and assay buffer.
-
Compound Incubation: Add varying concentrations of demethylzeylasterone to the reaction mixture and incubate for 10 minutes at 37°C.
-
Enzyme Addition: Add human topoisomerase IIα to the mixture and incubate for another 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the amount of relaxed and supercoiled DNA to determine the inhibitory activity and calculate the IC₅₀ value.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Treatment and Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, total p65, phospho-Akt, total Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compounds for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[8]
Conclusion
Both this compound (represented by its analogue 6-oxo-pristimerol) and demethylzeylasterone are potent antiproliferative agents against a variety of cancer cell lines. Demethylzeylasterone has been more thoroughly characterized, with a known mechanism of action involving the inhibition of topoisomerase IIα and modulation of key signaling pathways such as TGF-β, NF-κB, and FAK/AKT. Both compounds induce apoptosis, a desirable trait for anticancer agents.
The data presented here underscores the therapeutic potential of these phenolic triterpenoids. Further investigation into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its potential and to enable a more direct and comprehensive comparison with demethylzeylasterone. This knowledge will be crucial for the future development of these promising natural products into effective therapeutic agents.
References
- 1. Exploring the Anticancer Potential of Phenolic nor-Triterpenes from Celastraceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Anticancer Potential of Phenolic nor-Triterpenes from Celastraceae Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic inhibition of topoisomerase IIalpha by demethylzeylasterone, a 6-oxophenolic triterpenoid from Kokoona zeylanica [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Demethylzeylasteral inhibits cell proliferation and induces apoptosis through suppressing MCL1 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnosol: A Phenolic Diterpene With Cancer Chemopreventive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Activities of Pristimerin and its Potent Analogue, Compound 21o
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cytotoxic activities of the naturally occurring triterpenoid (B12794562), pristimerin (B1678111), and a recently synthesized, more potent quinoxaline-containing analogue, compound 21o . This comparison is supported by experimental data from peer-reviewed studies, with a focus on their mechanisms of action, potency against cancer cell lines, and the experimental protocols used for their evaluation.
I. Introduction
Pristimerin, a quinonemethide triterpenoid isolated from plants of the Celastraceae and Hippocrateaceae families, has demonstrated broad-spectrum anti-cancer activities. Its cytotoxic effects have been attributed to the induction of apoptosis and autophagy through the modulation of various signaling pathways. In the continuous search for more potent and selective anti-cancer agents, researchers have synthesized numerous derivatives of pristimerin. Among these, compound 21o , a derivative containing a quinoxaline (B1680401) substructure, has emerged as a particularly promising candidate with enhanced cytotoxic activity against breast cancer cells. This guide will delve into a head-to-head comparison of these two compounds.
II. Comparative Cytotoxic Activity
The cytotoxic potencies of pristimerin and compound 21o have been evaluated against various human cancer cell lines, primarily using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Data Presentation: IC50 Values (μM)
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
| Pristimerin | MCF-7 | Breast Cancer | 3.0 | [1] |
| SKBR3 | Breast Cancer | 2.40 (24h) | [2] | |
| HCT-116 | Colorectal Cancer | 1.11 (72h) | [2] | |
| SW-620 | Colorectal Cancer | 1.04 (48h) | [2] | |
| COLO-205 | Colorectal Cancer | 0.84 (48h) | [2] | |
| HepG2 | Hepatocellular Carcinoma | 1.44 (72h) | [2] | |
| Huh7 | Hepatocellular Carcinoma | 0.68 (72h) | [2] | |
| BxPC-3 | Pancreatic Cancer | 0.66 (24h), 0.28 (48h), 0.19 (72h) | [2] | |
| PANC-1 | Pancreatic Cancer | 0.97 (24h), 0.34 (48h), 0.26 (72h) | [2] | |
| U251 | Glioma | 4.5 (6h) | [2] | |
| HL-60 | Leukemia | 0.61 (72h) | [2] | |
| K562 | Leukemia | 1.49 (72h) | [2] | |
| OVCAR-5 | Ovarian Carcinoma | ~1.25 (72h, 44% inhibition) | [2] | |
| MNNG | Osteosarcoma | 0.80 (24h), 0.39 (48h), 0.32 (72h) | [3] | |
| 143B | Osteosarcoma | 0.54 (24h), 0.31 (48h), 0.29 (72h) | [3] | |
| HT1080 | Fibrosarcoma | 0.16 (24h), 0.13 (48h) | [3] | |
| Compound 21o | MCF-7 | Breast Cancer | 2.0 | [1] |
| MCF-10A | Normal Breast Epithelial | >51.4 | [1] |
Key Observation: Compound 21o exhibits a 1.5-fold greater potency against the MCF-7 breast cancer cell line compared to pristimerin.[1] Furthermore, it displays a significantly higher selectivity, being over 25-fold more selective for cancer cells (MCF-7) over normal breast epithelial cells (MCF-10A) when compared to pristimerin.[1]
III. Mechanisms of Action
While both compounds induce cell death, their underlying molecular mechanisms differ significantly. Pristimerin is known to induce apoptosis through multiple signaling pathways, whereas compound 21o primarily triggers autophagy-mediated cell death.
A. Pristimerin: A Multi-Pathway Apoptosis Inducer
Pristimerin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Its pro-apoptotic activity is often associated with the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pro-survival pathway is a common mechanism for pristimerin-induced apoptosis.
-
NF-κB Pathway: Pristimerin can suppress the activation of NF-κB, a transcription factor that promotes cell survival and proliferation.[5][6]
-
MAPK Pathway (ERK, JNK, p38): Pristimerin can modulate the activity of MAPKs, often leading to the activation of pro-apoptotic JNK and p38, while inhibiting the pro-survival ERK pathway.[5]
-
Wnt/β-catenin Pathway: Inhibition of this pathway has also been implicated in pristimerin's anti-cancer effects.[4][7]
B. Compound 21o: An Autophagy-Mediated Cell Death Inducer
In contrast to pristimerin, the cytotoxic effect of compound 21o in MCF-7 cells is primarily mediated by the induction of autophagy.[1] This process involves the activation of the ROS/JNK signaling pathway .[1] The generation of ROS triggers the activation of JNK, which in turn initiates the autophagic process, leading to cell death.
IV. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of pristimerin and compound 21o.
A. Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8][9]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 1.5-4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[8][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
B. Apoptosis Detection: Annexin V-FITC/PI Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest for the desired time. Harvest the cells by trypsinization (for adherent cells) and centrifugation.[1][11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1-5 x 10⁵ cells/mL.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 1-5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[11][12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][12]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
C. Autophagy Detection: Monodansylcadaverine (MDC) Staining
MDC is a fluorescent compound that accumulates in autophagic vacuoles. An increase in MDC staining is indicative of autophagy induction.
Protocol:
-
Cell Treatment: Treat cells grown on coverslips or in appropriate culture plates with the test compound.
-
MDC Staining: After treatment, incubate the cells with 0.05 mM MDC in PBS or culture medium for 10-60 minutes at 37°C.[5][13]
-
Washing: Wash the cells 2-4 times with PBS.[5]
-
Visualization: Immediately observe the cells under a fluorescence microscope with a filter set for UV excitation (e.g., excitation at ~335-365 nm and emission at ~512-525 nm).[5][13] Autophagic vacuoles will appear as distinct fluorescent puncta.
D. Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of key proteins involved in apoptosis and autophagy.
Protocol:
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved Caspase-3, PARP for apoptosis; LC3-II, Beclin-1 for autophagy) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
V. Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by Pristimerin leading to apoptosis.
Caption: Signaling pathway for Compound 21o-induced autophagy.
Experimental Workflow
Caption: General experimental workflow for in vitro cytotoxicity testing.
VI. Conclusion
This comparative guide highlights the distinct cytotoxic profiles of pristimerin and its synthetic analogue, compound 21o. While both compounds demonstrate potent anti-cancer activity, compound 21o exhibits superior potency and selectivity against the MCF-7 breast cancer cell line. Furthermore, their mechanisms of action diverge, with pristimerin inducing apoptosis through a multitude of signaling pathways and compound 21o triggering autophagy-mediated cell death via the ROS/JNK pathway. This information is critical for researchers in the field of oncology and drug development, providing a basis for the rational design and development of novel, more effective triterpenoid-based anti-cancer therapeutics. Further investigation into the in vivo efficacy and safety profiles of these compounds is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Assays to assess autophagy induction and fusion of autophagic vacuoles with a degradative compartment, using monodansylcadaverine (MDC) and DQ-BSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. apexbt.com [apexbt.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
Validating the Anticancer Targets of 23-Nor-6-oxopristimerol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of 23-Nor-6-oxopristimerol and its parent compound, pristimerin (B1678111). While direct experimental data for this compound is limited, this document summarizes available data for the closely related compound, 6-oxo-pristimerol, and draws comparisons with the well-studied anticancer agent, pristimerin. The information presented herein is intended to support further research and drug development efforts.
Quantitative Comparison of Anticancer Activity
Recent studies have evaluated the in vitro anticancer activity of 6-oxo-pristimerol, a compound structurally similar to this compound, against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for 6-oxo-pristimerol and compares them with the established IC50 values of its parent compound, pristimerin, against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of 6-oxopristimerol and Pristimerin
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| 6-oxo-pristimerol | A549 | Non-small cell lung | 0.45 - 8.6 | [1] |
| SW1573 | Non-small cell lung | 0.45 - 8.6 | [1] | |
| HBL-100 | Breast | 0.45 - 8.6 | [1] | |
| T-47D | Breast | 0.45 - 8.6 | [1] | |
| HeLa | Cervix | 0.45 - 8.6 | [1] | |
| WiDr | Colon | 0.45 - 8.6 | [1] | |
| Pristimerin | HCT-116 | Colorectal | 1.11 | [2] |
| SKBR3 | Breast | 2.40 | [2] | |
| H1299 | Lung | 2.2 | [2] |
Note: The available data for 6-oxo-pristimerol is presented as a GI50 range across multiple cell lines.[1] It is important to acknowledge the slight difference in nomenclature between this compound and the tested 6-oxo-pristimerol.
Validated Anticancer Targets and Signaling Pathways of the Parent Compound, Pristimerin
Pristimerin, a natural triterpenoid, has been extensively studied for its anticancer properties. It is known to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. As a close derivative, this compound is hypothesized to share similar mechanisms of action.
Key Signaling Pathways Modulated by Pristimerin
Pristimerin has been shown to exert its anticancer effects by targeting several key signaling pathways, including:
-
NF-κB Signaling Pathway: Pristimerin inhibits the activation of NF-κB, a key transcription factor that promotes inflammation, cell survival, and proliferation.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, metabolism, and survival. Pristimerin has been shown to suppress the activation of Akt and mTOR, leading to the inhibition of cancer cell proliferation.[3]
-
MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Pristimerin can modulate this pathway to induce apoptosis in cancer cells.
The following diagrams illustrate the proposed mechanisms of action of pristimerin on these critical signaling pathways.
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments commonly used to validate the anticancer targets of compounds like pristimerin and its derivatives.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance of the formazan (B1609692) product at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the induction of apoptosis (programmed cell death) by a compound.
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified time.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB p65, cleaved caspase-3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for validating the anticancer targets of a novel compound like this compound.
Conclusion and Future Directions
The available data on 6-oxo-pristimerol suggests that it is a promising anticancer agent with activity in the low micromolar range, similar to its parent compound, pristimerin.[1] The primary mode of action appears to be the induction of apoptosis.[1] Based on the extensive research on pristimerin, it is highly probable that this compound modulates key cancer-related signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK/ERK.
To definitively validate the anticancer targets of this compound, further experimental studies are required. These should include:
-
Direct Comparative Studies: Head-to-head comparisons of the anticancer activity of this compound with pristimerin and current standard-of-care drugs in a broader panel of cancer cell lines.
-
In-depth Mechanistic Studies: Comprehensive analysis of the effect of this compound on the signaling pathways identified for pristimerin using techniques such as western blotting and reporter gene assays.
-
In Vivo Efficacy Studies: Evaluation of the antitumor efficacy and toxicity of this compound in preclinical animal models of cancer.
This guide provides a foundational framework for researchers to build upon in their investigation of this compound as a potential novel anticancer therapeutic.
References
A Comparative Analysis of Triterpenes from the Celastraceae Family: A Guide for Researchers
The Celastraceae family, a diverse group of plants, is a rich source of structurally complex and biologically active triterpenes. These compounds, particularly the quinone methides and friedelane (B3271969) derivatives, have garnered significant attention from the scientific community for their potent anti-cancer, anti-inflammatory, and other therapeutic properties. This guide provides a comparative analysis of prominent triterpenes from this family, presenting quantitative data on their biological activity, detailing experimental protocols for their study, and visualizing key signaling pathways they modulate.
Quantitative Comparison of Bioactive Triterpenes
The therapeutic potential of triterpenes from the Celastraceae family is underscored by their varying efficacy against different cancer cell lines and their differential abundance in various species. The following tables summarize key quantitative data to aid in the selection of compounds and plant sources for further investigation.
Table 1: Comparative Cytotoxicity of Triterpenes from Celastraceae Species
The cytotoxic activity of triterpenes is a critical measure of their anti-cancer potential. The following table presents the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values for several prominent triterpenes against a panel of human cancer cell lines.
| Triterpene | Cancer Cell Line | GI₅₀ (µM) | IC₅₀ (µM) | Source Species (Example) | Reference |
| Pristimerin (B1678111) | UO-31 (Renal) | 0.12 | - | Salacia crassifolia | [1] |
| T-47D (Breast) | 0.12 | - | Salacia crassifolia | [1] | |
| A549 (Lung) | 1.2 | - | Salacia crassifolia | [1] | |
| HCT-15 (Colon) | 0.17 (µg/mL) | - | Salacia crassifolia | [1] | |
| 11β-hydroxypristimerin | 786-O (Renal) | <10 | - | Salacia crassifolia | [1] |
| 6-oxo-pristimerol | HBL-100 (Breast) | 3.1 | - | Maytenus jelskii | [2] |
| SW1573 (Lung) | 4.0 | - | Maytenus jelskii | [2] | |
| Dimethyl-zeylasteral | A549 (Lung) | <2.4 | - | Maytenus jelskii | [2] |
| HBL-100 (Breast) | <2.4 | - | Maytenus jelskii | [2] | |
| HeLa (Cervix) | <2.4 | - | Maytenus jelskii | [2] | |
| SW1573 (Lung) | <2.4 | - | Maytenus jelskii | [2] | |
| T-47D (Breast) | <2.4 | - | Maytenus jelskii | [2] | |
| Zeylasteral | HBL-100 (Breast) | 3.4 | - | Maytenus jelskii | [2] |
| HeLa (Cervix) | 4.1 | - | Maytenus jelskii | [2] | |
| SW1573 (Lung) | 3.0 | - | Maytenus jelskii | [2] | |
| Betulin | A549, SK-OV-3, SK-MEL-2, HCT-15 | - | 3.26-8.61 | Euonymus alatus | [3] |
| Betulone | A549, SK-OV-3, SK-MEL-2, HCT-15 | - | 3.26-8.61 | Euonymus alatus | [3] |
| Messagenin | A549, SK-OV-3, SK-MEL-2, HCT-15 | - | 3.26-8.61 | Euonymus alatus | [3] |
Note: Direct comparison of µg/mL and µM values requires knowledge of the compound's molecular weight.
Table 2: Triterpene Content in Various Celastraceae Species
The concentration of specific triterpenes can vary significantly between species and even different parts of the same plant. This table provides a snapshot of the levels of tingenone (B1683169) and pristimerin in the root bark of several Celastraceae species, as determined by High-Performance Liquid Chromatography (HPLC).
| Species | Tingenone (mg/g of dry extract) | Pristimerin (mg/g of dry extract) |
| Semialarium mexicanum (commercial) | 1.83 ± 0.05 | 0.95 ± 0.01 |
| Crossopetalum rhacoma | 0.35 ± 0.01 | 0.17 ± 0.01 |
| Cassine xylocarpa | 0.73 ± 0.01 | 0.23 ± 0.01 |
| Semialarium mexicanum (collected) | 0.43 ± 0.01 | 0.19 ± 0.01 |
| Maytenus phyllanthoides | 0.53 ± 0.01 | 0.21 ± 0.01 |
Data sourced from Araujo et al. (2019).[4]
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the extraction, isolation, quantification, and biological evaluation of triterpenes from the Celastraceae family.
Extraction and Isolation of Triterpenes
A common workflow for obtaining purified triterpenes from plant material is outlined below. Microwave-assisted extraction (MAE) is highlighted as a modern, efficient alternative to traditional methods.
Caption: Workflow for Extraction, Purification, and Analysis of Triterpenes.
Detailed Protocol for Microwave-Assisted Extraction (MAE):
-
Sample Preparation: Air-dry the plant material (e.g., root bark, leaves) at room temperature and grind it into a fine powder.
-
Extraction: Place 10 g of the powdered plant material into a microwave extraction vessel. Add an appropriate volume of 95% ethanol to achieve the desired solid-to-liquid ratio (e.g., 1:15 w/v).
-
Microwave Irradiation: Secure the vessel in a microwave extractor. Set the extraction parameters: temperature (e.g., 90°C), time (e.g., 5 minutes), and microwave power. These parameters should be optimized for each plant species and target compound.[5]
-
Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract to remove the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of triterpenes.
-
Standard Preparation: Prepare stock solutions of purified triterpene standards (e.g., celastrol (B190767), pristimerin) in HPLC-grade methanol (B129727) or a suitable solvent. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic or acetic acid) is often effective. For example, a linear gradient from 60% to 90% acetonitrile over 60 minutes.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector at a wavelength suitable for the triterpenes of interest (e.g., 420 nm for pristimerin and tingenone).[4]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions and quantify the triterpenes by comparing their peak areas to the calibration curve.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the purified triterpenes and incubate for 72 hours.[7]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[7]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7] Cell viability is expressed as a percentage of the untreated control.
Western Blot Analysis of Signaling Pathways
This protocol details the steps to analyze the phosphorylation status of key proteins in signaling pathways, such as NF-κB and STAT3.
-
Cell Lysis: After treatment with the triterpene, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-NF-κB p65, phospho-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., total NF-κB p65, total STAT3) and a loading control (e.g., β-actin, GAPDH) to normalize the results.
Signaling Pathways Modulated by Celastraceae Triterpenes
Many triterpenes from the Celastraceae family exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer progression. The following diagrams illustrate the inhibitory effects of these compounds on the NF-κB and JAK2/STAT3 pathways.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a crucial regulator of the inflammatory response and cell survival. Its aberrant activation is a hallmark of many cancers. Triterpenes like celastrol can inhibit this pathway at multiple points.
Caption: Inhibition of the NF-κB Signaling Pathway by Celastrol.
JAK2/STAT3 Signaling Pathway Inhibition
The JAK2/STAT3 pathway is vital for cell growth, differentiation, and survival. Its constitutive activation is frequently observed in various cancers. Celastrol has been shown to be an effective inhibitor of this pathway.[8]
Caption: Inhibition of the JAK2/STAT3 Signaling Pathway by Celastrol.
This guide provides a foundational comparative analysis of triterpenes from the Celastraceae family. The presented data and protocols are intended to facilitate further research and development of these promising natural products as therapeutic agents. It is crucial to note that the bioactivity and chemical profile can vary based on the plant's geographical location, harvesting time, and processing methods, necessitating rigorous quality control in any research endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 23-Nor-6-oxopristimerol and Related Quinone Methide Triterpenoids
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the presumed mechanism of action of 23-Nor-6-oxopristimerol with its structurally related and well-studied counterparts, including pristimerin (B1678111), celastrol (B190767), maytenin, and tingenone. This analysis is supported by a compilation of experimental data and detailed methodologies for key assays, offering a foundational resource for further investigation into this promising class of therapeutic agents.
This compound, identified as a phenolic dinor-triterpene isolated from Kokoona zeylanica, belongs to the family of quinone methide triterpenoids[1]. While direct experimental data on the mechanism of action of this compound remains limited, its structural similarity to pristimerin suggests a shared biological activity profile. This guide, therefore, extrapolates the likely mechanisms of this compound based on the extensive research conducted on pristimerin and other closely related compounds.
A Multi-Targeted Approach to Cancer Therapy
Pristimerin and its analogues have demonstrated potent anti-cancer effects by modulating a multitude of cellular signaling pathways critical for tumor progression. These compounds are not single-target agents but rather function as multi-targeted molecules, contributing to their broad efficacy across various cancer types. The primary cellular processes affected include the induction of programmed cell death (apoptosis), inhibition of cell proliferation and survival pathways, and suppression of metastasis-related events like cell migration and invasion.
Key Signaling Pathways Modulated:
-
NF-κB Pathway: A central regulator of inflammation, cell survival, and proliferation, the Nuclear Factor-kappa B (NF-κB) pathway is a prime target of quinone methide triterpenoids. Pristimerin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and cell cycle regulators like cyclin D1[2][3]. This inhibition is a key contributor to the pro-apoptotic and anti-proliferative effects of these compounds.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism and is often hyperactivated in cancer. Pristimerin has been observed to suppress the phosphorylation of Akt and mTOR, leading to the inhibition of downstream signaling and contributing to apoptosis and cell cycle arrest[2][4][5].
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. Pristimerin has been shown to modulate this pathway, often leading to the activation of pro-apoptotic JNK and p38, while inhibiting the pro-survival ERK signaling cascade[2].
-
Induction of Apoptosis: Quinone methide triterpenoids trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They have been shown to induce the cleavage of caspases-3, -8, and -9, and poly(ADP-ribose) polymerase (PARP), which are key executioners of apoptosis[2][5].
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, primarily at the G1/S or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs)[6].
The intricate interplay of these signaling pathways culminates in the potent anti-cancer activity observed with pristimerin and its analogues.
Comparative Cytotoxicity of Quinone Methide Triterpenoids
The anti-proliferative activity of these compounds has been quantified in numerous cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of a compound's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pristimerin | OVCAR-5 | Ovarian Cancer | < 1.25 | [4] |
| MDAH-2774 | Ovarian Cancer | < 1.25 | [4] | |
| SK-OV-3 | Ovarian Cancer | > 1.25 | [4] | |
| OVCAR-3 | Ovarian Cancer | > 1.25 | [4] | |
| HT1080 | Fibrosarcoma | 0.16 (24h), 0.13 (48h) | [7] | |
| LP07 | Murine Lung Adenocarcinoma | 5 | [8] | |
| LM3 | Murine Breast Adenocarcinoma | 5 | [8] | |
| Celastrol | SKOV3 | Ovarian Cancer | 2.29 (72h) | [9] |
| A2780 | Ovarian Cancer | 2.11 (72h) | [9] | |
| AGS | Gastric Cancer | 3.77 (48h) | [6] | |
| EPG85-257 | Gastric Cancer | 6.9 (48h) | [6] | |
| Bel7402 | Hepatocellular Carcinoma | 0.79 | [10] | |
| HepG-2 | Liver Cancer | 1.23 | [10] | |
| MGC803 | Gastric Cancer | 0.35 | [10] | |
| A549 | Lung Cancer | 5.34 | [10] | |
| Maytenin | SCC9 | Squamous Cell Carcinoma | ~1.5 | [11] |
| SCC25 | Squamous Cell Carcinoma | ~2.0 | [11] | |
| FaDu | Squamous Cell Carcinoma | ~1.8 | [11] | |
| Tingenone | LP07 | Murine Lung Adenocarcinoma | 2 | [8] |
| LM3 | Murine Breast Adenocarcinoma | 3 | [8] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the mechanisms of action of these compounds, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic and anti-proliferative effects of compounds on cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer activity of pristimerin in ovarian carcinoma cells is mediated through the inhibition of prosurvival Akt/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pristimerin inhibits the proliferation of HT1080 fibrosarcoma cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
In-Depth Efficacy Analysis: 23-Nor-6-oxopristimerol's Role as a Topoisomerase Inhibitor Remains Uncharacterized
A comprehensive review of available scientific literature reveals no direct evidence to support the classification of 23-Nor-6-oxopristimerol as a topoisomerase inhibitor. While this phenolic dinor-triterpene, a derivative of pristimerin (B1678111) and celastrol (B190767), has been noted for its antiproliferative properties, its mechanism of action has not been linked to the inhibition of topoisomerase enzymes. Consequently, a direct efficacy comparison with known topoisomerase inhibitors such as etoposide (B1684455), doxorubicin, and camptothecin (B557342) cannot be conducted at this time.
Pristimerin and celastrol, the parent compounds of this compound, are natural products recognized for their potent anticancer activities.[1] Extensive research into their mechanisms of action has elucidated several pathways through which they exert their cytotoxic effects. These primarily include the inhibition of signaling pathways critical for cancer cell survival and proliferation, such as the STAT3 and EGFR pathways, and the induction of apoptosis through the ubiquitin-proteasome system.[1] However, topoisomerase inhibition is not a prominently reported mechanism for these compounds.
Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and other cellular processes.[2] They are validated targets for cancer chemotherapy, with established inhibitors categorized as either topoisomerase I or topoisomerase II inhibitors.[2] These drugs function by trapping the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death.[2]
A thorough search of scientific databases for studies evaluating the topoisomerase inhibitory activity of this compound, pristimerin, or celastrol did not yield any quantitative data, such as IC50 values from topoisomerase assays, or detailed experimental protocols related to this specific mechanism. Without such fundamental data, a comparative analysis against well-characterized topoisomerase inhibitors is scientifically unfounded.
Understanding Topoisomerase Inhibition: A Brief Overview
To appreciate the context of this comparison, it is crucial to understand how topoisomerase inhibitors work. These agents disrupt the normal function of topoisomerase enzymes, which are vital for maintaining DNA integrity.
-
Topoisomerase I Inhibitors: These drugs, like camptothecin and its analogs, stabilize the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme.
-
Topoisomerase II Inhibitors: This class, which includes etoposide and doxorubicin, traps the topoisomerase II enzyme in a complex with DNA after it has created a double-strand break, leading to genomic instability and apoptosis.
The efficacy of these inhibitors is typically quantified by their IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Further evaluation in cellular and in vivo models provides a broader understanding of their therapeutic potential.
Signaling Pathways and Experimental Workflows
While a direct comparison of this compound with topoisomerase inhibitors is not feasible, for illustrative purposes, below are diagrams representing the general mechanism of topoisomerase inhibitors and a typical workflow for evaluating their activity.
Figure 1. Generalized mechanism of action for topoisomerase poisons.
Figure 2. Typical workflow for evaluating topoisomerase inhibitors.
References
Validating Triterpenoid Efficacy: An In Vivo Comparative Guide for Pristimerin and Celastrol as Surrogates for 23-Nor-6-oxopristimerol
Introduction
The translation of promising in vitro findings to in vivo efficacy is a critical step in drug development. While 23-Nor-6-oxopristimerol has demonstrated potential in laboratory studies, a comprehensive review of publicly available scientific literature reveals a lack of in vivo validation data for this specific compound. To provide a relevant comparative framework for researchers, this guide focuses on two structurally related and well-studied triterpenoids: pristimerin (B1678111) and celastrol (B190767) . Both compounds share core structural similarities with this compound and have been extensively evaluated in various animal models, offering valuable insights into the potential in vivo activities, mechanisms, and experimental considerations for this class of molecules.
This guide will objectively compare the in vivo performance of pristimerin and celastrol in key disease areas, provide detailed experimental protocols for representative studies, and visualize key pathways and workflows to aid in the design and interpretation of future in vivo experiments for this compound and related compounds.
Comparative In Vivo Efficacy of Pristimerin and Celastrol
The following tables summarize the quantitative data from various preclinical in vivo studies, showcasing the therapeutic potential of pristimerin and celastrol in oncology and inflammatory diseases.
Table 1: In Vivo Anti-Cancer Efficacy
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings |
| Pristimerin | Osteosarcoma | Human osteosarcoma xenografts | Not specified | Significant decrease in tumor volume and weight compared to control.[1] |
| Colorectal Cancer | HCT-116 xenografts in nude mice | Not specified | Inhibition of tumor growth.[2] | |
| Esophageal Squamous Cell Carcinoma | Human ESCC xenograft model | 1 mg/kg | Reduced tumor burden.[3] | |
| Glioma | Glioma xenografts | 1 and 3 mg/kg/2 days, s.c. | Dose-dependent inhibition of glioma volume and weight.[3] | |
| Celastrol | Ovarian Cancer | Ovarian cancer xenografts in nude mice | Not specified | Inhibited the growth of ovarian cancer xenografts.[4] |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Compound | Disease Model | Animal Model | Dosage and Administration | Key Findings | | :--- | :--- | :--- | :--- | | Pristimerin | Ulcerative Colitis | DSS-induced colitis in mice | 0.5 mg/kg and 1 mg/kg, oral | Significantly relieved symptoms including body weight loss and colonic pathological damage.[4] | | Celastrol | Adjuvant-Induced Arthritis (AIA) | Rats | 1 µg/g body weight, intraperitoneal, daily | Significantly suppressed joint inflammation and abrogated inflammatory infiltrate.[5] | | | Adjuvant-Induced Arthritis (AIA) | Rats | >2.5 µg/g/day, oral for 14 days | Reduced inflammatory score and ankle swelling; preserved joint structure.[6][7] | | | Systemic Inflammation | LPS-induced inflammation in mice | 1 mg/kg, intraperitoneal | Attenuated NLRP3 inflammasome-dependent inflammation.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for in vivo cancer and arthritis models based on published studies.
Ovarian Cancer Xenograft Model
This protocol describes the establishment of a human ovarian cancer xenograft in immunodeficient mice to evaluate the anti-tumor efficacy of a test compound like celastrol.[4][9]
a) Cell Culture:
b) Animal Model:
-
Female immunodeficient mice (e.g., nude mice) are used.[4]
c) Tumor Implantation:
-
A suspension of ovarian cancer cells is injected subcutaneously or intraperitoneally into the mice.[9]
d) Treatment Regimen:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound (e.g., celastrol) is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injections). The control group receives a vehicle solution.
e) Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[11]
Adjuvant-Induced Arthritis (AIA) Model
This protocol outlines the induction of arthritis in rats to assess the anti-inflammatory properties of a test compound like celastrol.[5][12]
a) Animal Model:
-
Female Lewis or Wistar rats are commonly used.
b) Arthritis Induction:
-
Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) at the base of the tail.[12]
c) Treatment Protocol:
-
Treatment can be initiated either in an early phase (e.g., 4 days post-induction) or an established phase (e.g., 11 days post-induction) of the disease.[5]
-
The test compound (e.g., celastrol) is administered daily via a specified route (e.g., intraperitoneal or oral) at various doses.[5][6][7] A control group receives the vehicle.
d) Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is evaluated regularly using a scoring system that assesses inflammation, swelling, and redness in the paws. A common scoring scale ranges from 0 (normal) to 4 (severe swelling and ankylosis) for each paw.[13]
-
Ankle Circumference: Ankle perimeter is measured to quantify swelling.[5]
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammatory cell infiltration, cartilage damage, and bone erosion.[5]
Visualizing Mechanisms and Workflows
Signaling Pathway: NF-κB Inhibition
Both pristimerin and celastrol have been shown to exert their anti-inflammatory and anti-cancer effects, in part, by inhibiting the NF-κB signaling pathway.[2][14] This pathway is a key regulator of inflammation, cell proliferation, and survival.
Caption: Inhibition of the NF-κB pathway by pristimerin and celastrol.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for validating in vitro findings in an in vivo setting.
Caption: A streamlined workflow for conducting in vivo validation experiments.
References
- 1. labcorp.com [labcorp.com]
- 2. Frontiers | Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review [frontiersin.org]
- 3. Anti-Cancer Effects of Pristimerin and the Mechanisms: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effective treatment of rat adjuvant-induced arthritis by celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celastrol Efficacy by Oral Administration in the Adjuvant-Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Celastrol Efficacy by Oral Administration in the Adjuvant-Induced Arthritis Model [frontiersin.org]
- 8. Celastrol ameliorates inflammation through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristics of in Vivo Model Systems for Ovarian Cancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of ovarian cancer cell lines as in vivo models for preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pristimerin suppresses xenograft tumor growth in a Noxa-dependent manner (A) Nude mice were subcutaneously injected with Eca-109 cells. When the tumor volume reached 100 mm3, the mice were injected with pristimerin (0.25 mg·kg−1, intraperitoneally) or vehicle. The tumor volume was recorded, calculated, and plotted. (B−C) After 30 days, the tumors were removed. The images of the xenograft tumors were shown, and the tumor weights were recorded. (D−E) IHC analysis of Ki-67, cleaved caspase-3, p-AKT, p-FoxO3a in tumor sections. Scale bar, 50 μm. (F−G) Nude mice were subcutaneously injected with WT or Noxa-KO Eca-109 cells and then injected with pristimerin (0.25 mg·kg−1) or vehicle. The images of the xenograft tumors and tumor weights were shown. Scale bar, 1 cm. (H−I) IHC analysis of Ki-67 and cleaved caspase-3 in tumor sections. Scale bar, 50 μm. The data were shown as the mean ± SEM. In A, C and G, * P < 0.05, ** P < 0.01 and *** P < 0.001. [cjnmcpu.com]
- 12. Humanized Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. Celastrol - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of 23-Nor-6-oxopristimerol: A Guide for Laboratory Professionals
For immediate reference, in the absence of a specific Safety Data Sheet (SDS) for 23-Nor-6-oxopristimerol, it is imperative to handle this compound as a potentially cytotoxic and hazardous material. All materials contaminated with this substance must be segregated and disposed of following institutional and regulatory guidelines for cytotoxic waste.
Core Principles of Cytotoxic Waste Management
The foundational principle for managing potent compounds like this compound is that all materials that have come into contact with the agent are considered contaminated and must be disposed of as hazardous cytotoxic waste.[3] This includes unused compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials. The primary method for the ultimate destruction of cytotoxic waste is high-temperature incineration.[4][5] Flushing such compounds down the drain is strictly prohibited to prevent environmental contamination.[3]
Waste Segregation and Container Requirements
Proper segregation of cytotoxic waste at the point of generation is critical to ensure safe and compliant disposal.[3] Use designated, clearly labeled, leak-proof, and puncture-resistant containers.[5][6] While color-coding can vary by region and institution, cytotoxic waste containers are often purple or red.[4][5][6]
| Waste Category | Description | Container Type | Disposal Route |
| Bulk Chemical Waste | Unused or expired this compound powder; concentrated stock solutions. | Original, tightly sealed container or a compatible, labeled hazardous waste container. | Collection by Environmental Health & Safety (EHS) for incineration. |
| Trace-Contaminated Solids | Contaminated PPE (gloves, gown, shoe covers), bench paper, wipes, and other disposable lab supplies. | Designated cytotoxic waste container (e.g., purple or red bag/bin) with a cytotoxic/chemotherapy waste label.[4][5][6] | Collection by EHS for incineration. |
| Contaminated Sharps | Needles, syringes, scalpels, and glass Pasteur pipettes used for handling the compound. | Puncture-resistant sharps container specifically labeled for cytotoxic waste.[5][6] | Collection by EHS for incineration. |
| Contaminated Labware | Glassware (beakers, flasks), plasticware (pipette tips, tubes), and other reusable or disposable lab items that have come into contact with the compound. | Segregated cytotoxic waste container. Reusable glassware must be decontaminated before washing. | Incineration for disposables; decontamination and then washing for reusables. |
| Aqueous Liquid Waste | Dilute solutions from experiments (e.g., cell culture media containing the compound). | Labeled, leak-proof hazardous waste container. Do not mix with non-hazardous liquid waste. | Collection by EHS for incineration. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Before handling the compound or its waste, don appropriate PPE, including a lab coat or gown, double gloves (chemotherapy-rated), and safety glasses or goggles. A respirator may be required depending on the handling procedure and institutional assessment.
2. At the Point of Generation:
-
Segregate all waste immediately into the correct, pre-labeled cytotoxic waste containers.[3]
-
Avoid accumulation of waste in the work area.
3. Handling Solid Waste:
-
Bulk Powder: If disposing of unused powder, ensure it is in its original, tightly sealed container. If the original container is compromised, transfer the powder within a chemical fume hood to a new, properly labeled hazardous waste container.
-
Contaminated Solids: Place all contaminated items such as gloves, wipes, and disposable labware directly into the designated cytotoxic waste bin.[6]
4. Handling Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not drain-dispose of any solution containing this compound.
5. Handling Sharps:
-
Dispose of all contaminated sharps immediately in a designated cytotoxic sharps container.[5][6]
-
Do not recap, bend, or break needles.
6. Decontamination of Reusable Items and Surfaces:
-
Surface Cleaning: Decontaminate work surfaces after each use. A common procedure involves a three-step wipe-down: first with a detergent solution, followed by sterile water, and finally with 70% isopropyl alcohol.[3] Dispose of all cleaning materials as cytotoxic waste.[3]
-
Reusable Glassware: Immerse glassware in a suitable deactivating solution (if a validated one exists) or wash thoroughly with a detergent solution, collecting the initial rinsate as hazardous waste. Consult your institution's EHS for specific guidance on decontamination procedures.
7. Container Management and Final Disposal:
-
Do not overfill waste containers; seal them when they are approximately three-quarters full.[3]
-
Ensure all containers are securely closed and the exterior is clean from contamination before moving them from the work area.
-
Store sealed waste containers in a designated, secure area until they are collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Follow all institutional procedures for labeling, documenting, and scheduling waste pickup.[3]
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making and handling process for waste generated during research with this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 23-Nor-6-oxopristimerol
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to 23-Nor-6-oxopristimerol. A risk assessment should always be conducted to determine the appropriate level of protection required for the specific tasks being performed.
Levels of Personal Protective Equipment
The Occupational Safety and Health Administration (OSHA) has defined four levels of PPE to protect against hazardous substances.[1][2] The appropriate level depends on the degree of hazard.
| Level | Protection Level | Description |
| A | Highest | Required when the greatest potential for exposure to hazards exists, and when the greatest level of skin, respiratory, and eye protection is required.[1] Includes a positive-pressure, full face-piece self-contained breathing apparatus (SCBA) and a totally encapsulated chemical- and vapor-protective suit.[1] |
| B | High Respiratory, Lower Skin | Required under circumstances demanding the highest level of respiratory protection, with a lesser level of skin protection.[1] Includes an SCBA and hooded chemical-resistant clothing.[2] |
| C | Known Airborne Substance | Selected when the type and concentration of the airborne substance are known and the criteria for using an air-purifying respirator are met.[1][3] Includes a full-face or half-mask air-purifying respirator and chemical-resistant clothing.[3] |
| D | Minimal | A work uniform affording minimal protection, used for nuisance contamination only.[2] Includes coveralls, safety glasses, and chemical-resistant footwear.[1] |
For handling this compound as a solid powder of unknown toxicity, a minimum of Level C protection is recommended to mitigate inhalation and dermal contact risks.
Recommended PPE for Handling this compound (Solid Form)
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved air-purifying respirator with P100 filters | To protect against inhalation of fine dust particles. |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect eyes and face from splashes and airborne particles.[3] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | To prevent skin contact. An inner and outer pair of chemical-resistant gloves should be worn.[3] |
| Body Protection | A disposable, hooded chemical-resistant coverall or a lab coat with long sleeves and a chemical-resistant apron | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes and chemical-resistant boot covers | To prevent contamination of footwear. |
II. Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is essential to minimize the risk of exposure and maintain the integrity of the compound.
Workflow for Handling Solid this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
